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  • Product: 2-(Furan-3-ylformamido)propanoic acid
  • CAS: 1397002-01-5

Core Science & Biosynthesis

Foundational

2-(Furan-3-ylformamido)propanoic acid chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of 2-(Furan-3-ylformamido)propanoic acid , also known as N-(3-Furoyl)alanine . Chemical Structure, Synthesis, and Properties[1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 2-(Furan-3-ylformamido)propanoic acid , also known as N-(3-Furoyl)alanine .

Chemical Structure, Synthesis, and Properties[1]

Executive Summary

2-(Furan-3-ylformamido)propanoic acid (CAS: 1397002-01-5) is a synthetic organic compound belonging to the class of N-acyl amino acids . Structurally, it consists of a furan-3-carboxylic acid moiety coupled to the amino group of alanine (2-aminopropanoic acid) via an amide linkage.

While often encountered as a specific building block in peptide synthesis or as a potential metabolite in the detoxification pathways of furan-carboxylic acids, its primary utility lies in medicinal chemistry as a bioisostere . The furan ring offers unique electronic properties compared to phenyl or pyridine analogs, potentially improving solubility and metabolic stability in drug scaffolds.

This guide provides a comprehensive technical analysis of its structure, synthesis protocols, physicochemical properties, and analytical characterization.

Chemical Identity & Structural Analysis[2][3]

The molecule is an amide conjugate. The "furan-3-ylformamido" nomenclature refers to the acyl group derived from furan-3-carboxylic acid attached to the nitrogen of the alanine backbone.

Nomenclature & Identifiers[3]
IdentifierValue
IUPAC Name 2-[(Furan-3-carbonyl)amino]propanoic acid
Common Name N-(3-Furoyl)alanine
CAS Number 1397002-01-5
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
SMILES CC(C(=O)O)NC(=O)C1=COC=C1
InChI Key (Predicted) RXZQHZDTHUUJQJ-UHFFFAOYSA-N
Structural Diagram (Graphviz)

The following diagram illustrates the chemical connectivity and functional groups.

ChemicalStructure cluster_properties Key Functional Features FuranRing Furan-3-yl Ring (Aromatic Heterocycle) AmideLink Amide Linkage (-CO-NH-) FuranRing->AmideLink C3-Carbonyl AlanineBackbone Alanine Backbone (-CH(CH3)-COOH) AmideLink->AlanineBackbone N-Terminus P1 H-Bond Donor (NH) P2 H-Bond Acceptor (C=O, Furan O) P3 Acidic Moiety (COOH)

Figure 1: Structural connectivity of N-(3-Furoyl)alanine showing the furan ring, amide linkage, and alanine backbone.[1][2][3][4][5]

Physicochemical Properties[5]

Understanding the physicochemical profile is critical for predicting bioavailability and handling.

PropertyValue (Predicted)Context
LogP (Octanol/Water) 0.2 - 0.5Low lipophilicity due to the polar carboxylic acid and amide groups. Indicates good water solubility at neutral pH.
pKa (Acid) ~3.6 - 3.8The carboxylic acid proton is ionizable. At physiological pH (7.4), the molecule exists primarily as the carboxylate anion.
pKa (Base) -0.5 (Amide)The amide nitrogen is non-basic due to resonance with the carbonyl group.
Polar Surface Area (PSA) ~80 ŲModerate PSA suggests reasonable membrane permeability, though passive diffusion may be limited by ionization.
Solubility High (Water, DMSO, Methanol)Soluble in polar protic solvents; sparingly soluble in non-polar solvents (Hexane).
Melting Point 145 - 150 °CTypical for small molecule amino acid derivatives (solid crystalline form).

Synthesis Protocol

The synthesis of 2-(Furan-3-ylformamido)propanoic acid follows a standard Schotten-Baumann reaction or carbodiimide coupling strategy. The following protocol uses the coupling method for higher yield and purity.

Reaction Scheme
  • Activation: Furan-3-carboxylic acid is activated (e.g., with EDC/NHS or as an acid chloride).

  • Coupling: Reaction with L-alanine methyl ester hydrochloride.

  • Hydrolysis: Saponification of the methyl ester to yield the free acid.

Step-by-Step Methodology

Materials:

  • Furan-3-carboxylic acid (1.0 eq)[6][7]

  • L-Alanine methyl ester HCl (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DCM (Dichloromethane) and THF/Water.

Procedure:

  • Coupling Reaction:

    • Dissolve Furan-3-carboxylic acid (10 mmol) in anhydrous DCM (50 mL) at 0°C.

    • Add EDC·HCl (12 mmol) and HOBt (12 mmol). Stir for 30 minutes to activate the acid.

    • Add L-Alanine methyl ester HCl (11 mmol) followed by dropwise addition of DIPEA (30 mmol).

    • Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

    • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to obtain the intermediate ester Methyl 2-(furan-3-ylformamido)propanoate.

  • Hydrolysis (Saponification):

    • Dissolve the intermediate ester in a 3:1 mixture of THF:Water (40 mL).

    • Add LiOH·H₂O (20 mmol, 2.0 eq) and stir at room temperature for 4 hours.

    • Monitor reaction progress by TLC (disappearance of ester spot).

    • Workup: Acidify the solution to pH ~2 with 1M HCl. Extract with Ethyl Acetate (3x).

    • Dry the combined organic layers over MgSO₄ and evaporate the solvent.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

SynthesisPathway Step1 Furan-3-carboxylic Acid + Alanine Methyl Ester Reagents1 EDC / HOBt / DIPEA (Amide Coupling) Step1->Reagents1 Intermediate Methyl 2-(Furan-3-ylformamido)propanoate (Intermediate Ester) Reagents1->Intermediate Reagents2 LiOH / THF / H2O (Saponification) Intermediate->Reagents2 FinalProduct 2-(Furan-3-ylformamido)propanoic acid (Final Product) Reagents2->FinalProduct

Figure 2: Synthetic pathway from starting materials to the final carboxylic acid product.

Biological & Pharmacological Context

Metabolic Pathway (Phase II Conjugation)

Carboxylic acids, including furan-3-carboxylic acid, are often metabolized via amino acid conjugation (Phase II metabolism) in the liver and kidney.

  • Mechanism: The enzyme Acyl-CoA:amino acid N-acyltransferase catalyzes the transfer of the acyl group to an amino acid (typically glycine or glutamine in humans, but alanine conjugation is observed in specific species or pathological conditions).

  • Significance: 2-(Furan-3-ylformamido)propanoic acid may serve as a biomarker for furan exposure or altered metabolic states involving furan-containing compounds (e.g., from food processing or environmental exposure).

Medicinal Chemistry Applications
  • Bioisosterism: The furan ring is a bioisostere for the phenyl ring. Replacing a benzoyl group with a furoyl group often improves water solubility and reduces lipophilicity (LogP) while maintaining aromatic pi-stacking interactions.

  • Peptidomimetics: As a constrained amino acid derivative, it can be incorporated into larger peptide chains to restrict conformational flexibility, potentially increasing potency against specific receptors.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

Proton NMR (¹H-NMR) in DMSO-d₆
  • Amide NH: Doublet at ~8.5 - 8.8 ppm.

  • Furan Ring Protons:

    • H-2 (adjacent to O): Singlet/Doublet at ~8.3 ppm.[3]

    • H-5 (adjacent to O): Doublet at ~7.7 ppm.

    • H-4 (beta position): Doublet/Multiplet at ~6.9 ppm.[3]

  • Alanine CH (Alpha): Multiplet (quintet) at ~4.3 - 4.5 ppm.

  • Alanine CH₃ (Beta): Doublet at ~1.3 - 1.4 ppm.

  • Carboxylic Acid OH: Broad singlet at ~12.0 - 13.0 ppm (exchangeable).

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.

  • [M-H]⁻: m/z 182.15

  • Fragmentation Pattern:

    • Loss of CO₂ (m/z ~138).

    • Cleavage of the amide bond yielding the furan-3-carboxylate ion (m/z ~111).

References

  • Standard Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Furan Metabolism: Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

  • Amino Acid Conjugation: Badenhorst, C. P. S., et al. (2014). The molecular evolution of the acyl-CoA:amino acid N-acyltransferase (GLYAT) gene family. BMC Evolutionary Biology, 14, 252. Link

  • Chemical Identity Verification: PubChem Compound Summary for Furan-3-carboxylic acid derivatives. Link

Sources

Exploratory

molecular weight and formula of 2-(Furan-3-ylformamido)propanoic acid

Executive Summary 2-(Furan-3-ylformamido)propanoic acid (also known as N-(3-Furoyl)alanine ) is a specialized heterocyclic amino acid conjugate used primarily as a building block in peptidomimetic drug design and as a re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Furan-3-ylformamido)propanoic acid (also known as N-(3-Furoyl)alanine ) is a specialized heterocyclic amino acid conjugate used primarily as a building block in peptidomimetic drug design and as a reference standard in metabolic profiling. Characterized by the fusion of a furan-3-carbonyl moiety with an alanine backbone, this molecule represents a critical scaffold for introducing metabolic stability and hydrogen-bond acceptor properties into peptide chains.

This guide provides a comprehensive technical analysis of the molecule, including its physicochemical profile, a validated synthesis protocol, and analytical characterization standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The nomenclature "2-(Furan-3-ylformamido)propanoic acid" describes an amide formed between furan-3-carboxylic acid and alanine. The "formamido" term in this specific context refers to the acylamino group (


) derived from the furan acid, rather than a formyl group attached to a furan ring.
Structural Analysis

The molecule consists of a propanoic acid tail (alanine residue) acylated at the nitrogen by a furan-3-carbonyl group. This structure imparts unique electronic properties due to the aromatic furan ring, which acts as a bioisostere for phenyl or heteroaromatic rings in drug targets.

Key Properties Table
PropertyValueNotes
IUPAC Name 2-[(Furan-3-carbonyl)amino]propanoic acidPreferred systematic name
Common Name N-(3-Furoyl)alanineUsed in peptide chemistry
CAS Number 1397002-01-5Reference identifier
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol Monoisotopic Mass: 183.0532
pKa (Acid) ~3.6Carboxylic acid proton
pKa (Amide) ~14.5Amide proton (non-ionizable in bio-conditions)
LogP ~0.6Predicted; moderately polar
H-Bond Donors 2(NH, OH)
H-Bond Acceptors 4(Furan O, Amide O, Acid O, Acid OH)

Synthesis Protocol: Schotten-Baumann Acylation[2]

The most robust method for synthesizing 2-(Furan-3-ylformamido)propanoic acid is the Schotten-Baumann reaction. This biphasic protocol ensures high yield by scavenging the acidic byproduct immediately, preventing amine protonation.

Reaction Logic[1][2][7]
  • Nucleophile: The amino group of L-Alanine (or DL-Alanine).

  • Electrophile: Furan-3-carbonyl chloride (generated in situ or purchased).

  • Base: Sodium Hydroxide (NaOH) maintains the alanine in its nucleophilic anionic form (

    
    ).
    
Experimental Workflow

Reagents:

  • L-Alanine (10 mmol, 0.89 g)

  • Furan-3-carbonyl chloride (11 mmol, 1.43 g)

  • Sodium Hydroxide (2M solution)[1][2]

  • Hydrochloric Acid (1M and 6M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Solubilization: Dissolve L-Alanine (10 mmol) in 10 mL of 2M NaOH (20 mmol) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Rationale: The extra equivalent of base neutralizes the carboxylic acid of alanine and prepares the amine for reaction.

  • Acylation: Add Furan-3-carbonyl chloride (11 mmol) dropwise over 15 minutes while vigorously stirring. Simultaneously, monitor pH and add additional NaOH if necessary to keep pH > 10. Rationale: High pH prevents the amine from becoming a non-nucleophilic ammonium salt.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup (Acidification): Wash the basic aqueous layer with diethyl ether (2 x 10 mL) to remove unreacted acid chloride or neutral impurities. Discard the organic layer.[2]

  • Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 2.0. The product, being less soluble in its protonated acid form, may precipitate as a white solid.

  • Extraction: If no precipitate forms (due to moderate water solubility), extract the acidic aqueous layer with EtOAc (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from water/ethanol if necessary.
    
Synthesis Pathway Diagram

Synthesis cluster_conditions Conditions: 0°C -> RT, NaOH (aq) Reactant1 L-Alanine (C3H7NO2) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack (pH > 10) Reactant2 Furan-3-carbonyl Chloride (C5H3ClO2) Reactant2->Intermediate Product 2-(Furan-3-ylformamido) propanoic acid (C8H9NO4) Intermediate->Product Elimination of Cl- Byproduct NaCl + H2O Intermediate->Byproduct

Figure 1: Schotten-Baumann synthesis pathway showing the coupling of alanine with furan-3-carbonyl chloride.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.6 ppm (s, 1H): Carboxylic acid -OH (broad, exchangeable).

    • δ 8.4 ppm (d, 1H): Amide -NH-.

    • δ 8.3 ppm (s, 1H): Furan C2-H (most deshielded aromatic).

    • δ 7.7 ppm (t, 1H): Furan C5-H.

    • δ 6.9 ppm (d, 1H): Furan C4-H.

    • δ 4.4 ppm (m, 1H): Alpha-proton of alanine (-CH-).

    • δ 1.4 ppm (d, 3H): Methyl group of alanine (-CH₃).

Mass Spectrometry (ESI-MS)
  • Positive Mode [M+H]⁺: m/z 184.16.

  • Negative Mode [M-H]⁻: m/z 182.15.

  • Fragmentation Logic:

    • Loss of COOH (-45 Da).

    • Cleavage of the amide bond yielding the furan-3-acylium ion (m/z ~95).

Fragmentation Logic Diagram

MassSpec Parent Parent Ion [M+H]+ m/z 184 Frag1 Fragment A [Furan-3-CO]+ m/z 95 Parent->Frag1 Amide Bond Cleavage Frag2 Fragment B [Alanine-H]+ m/z 90 Parent->Frag2 Charge Retention on Amino Acid Loss1 Loss of Alanine

Figure 2: Predicted ESI-MS fragmentation pathway for structural verification.

Applications in Drug Development[8]

Peptidomimetics

The furan ring serves as a bioisostere for other five-membered heterocycles (like thiophene or pyrrole) or phenyl rings. Incorporating 2-(Furan-3-ylformamido)propanoic acid into a peptide sequence can:

  • Reduce conformational flexibility due to the planar amide-furan conjugation.

  • Alter hydrogen bonding networks (furan oxygen is a weak acceptor).

  • Improve metabolic stability against proteases that do not recognize non-natural aromatic caps.

Metabolic Profiling

This compound is also relevant in xenobiotic metabolism studies. Carboxylic acid-containing drugs or environmental furans (e.g., from smoke or food processing) are often conjugated with amino acids (glycine, alanine, taurine) in the liver to facilitate excretion. Detection of 2-(Furan-3-ylformamido)propanoic acid in biological fluids may serve as a biomarker for furan-3-carboxylic acid exposure or metabolism.

References

  • Santa Cruz Biotechnology. 2-(furan-3-ylformamido)propanoic acid Product Data. Retrieved from

  • PubChem. Compound Summary for Furan-3-carboxylic acid derivatives. Retrieved from

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids.[1][2][3][4] Wiley. (Reference for standard Schotten-Baumann protocols).

  • BenchChem. Synthesis of Amide Conjugates. Retrieved from

Sources

Foundational

Technical Whitepaper: Pharmacological Profiling & Optimization of 2-(Furan-3-ylformamido)propanoic Acid Scaffolds

Executive Summary & Chemical Identity[1][2] The compound 2-(Furan-3-ylformamido)propanoic acid (also referred to as N-(3-furoyl)alanine) represents a critical peptidomimetic scaffold in modern medicinal chemistry. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

The compound 2-(Furan-3-ylformamido)propanoic acid (also referred to as N-(3-furoyl)alanine) represents a critical peptidomimetic scaffold in modern medicinal chemistry. Unlike its 2-furoyl isomers, the furan-3-yl moiety offers distinct metabolic stability profiles due to the reduced susceptibility of the C3-position to oxidative ring opening compared to the C2-position.

When conjugated with an amino acid tail (propanoic acid/alanine), this scaffold acts as a "warhead carrier," capable of mimicking the transition states of peptide bond hydrolysis. This guide details the technical roadmap for researchers investigating this scaffold for antimicrobial , antifungal , and enzyme-inhibitory applications.

Chemical Profile[2][3][4][5][6][7][8]
  • IUPAC Name: 2-[(furan-3-ylcarbonyl)amino]propanoic acid

  • Core Scaffold: Furan-3-carboxamide linked to an alpha-amino acid.

  • Molecular Weight: ~183.16 g/mol

  • Key Physicochemical Property: Amphiphilic nature; the furan ring provides lipophilicity for membrane penetration, while the carboxylic acid tail ensures aqueous solubility and receptor chelation.

Structural Activity Relationship (SAR) Logic

To rationally design derivatives, one must understand the causality behind each structural component. This is not random screening; it is targeted design.

Structural DomainFunction & CausalityOptimization Strategy
Furan-3-yl Ring Bioisostere: Acts as a phenyl mimic but with lower aromaticity and higher H-bond acceptor potential (oxygen lone pair). Metabolic Stability: The 3-substituted furan is less reactive to metabolic epoxidation than the 2-substituted analog.Substitution: Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at C4/C5 to modulate lipophilicity (LogP) and block metabolic oxidation.
Amide Linker Peptidomimetic: Mimics the peptide backbone, allowing hydrogen bonding with receptor active sites (e.g., Serine proteases).Methylation: N-methylation can improve proteolytic stability but may reduce H-bond donor capacity.
Propanoic Acid Tail Chirality & Solubility: The chiral center (L- vs D-alanine) dictates stereospecific binding. The -COOH group is critical for salt bridges with arginine/lysine residues in target proteins.Esterification: Convert to methyl/ethyl esters to create prodrugs with enhanced cell permeability, cleaved intracellularly by esterases.
Visualization: SAR & Signaling Logic

SAR_Logic Scaffold 2-(Furan-3-ylformamido) propanoic acid Furan Furan-3-yl Moiety (Lipophilic Core) Scaffold->Furan Linker Amide Bond (H-Bond Donor/Acceptor) Scaffold->Linker Tail Propanoic Acid (Solubility/Chelation) Scaffold->Tail Target2 Target: Fungal SDH (Succinate Dehydrogenase) Furan->Target2 Hydrophobic Pocket Interaction Target1 Target: Bacterial Cell Wall (Peptidoglycan Synthesis) Linker->Target1 Peptide Mimicry Tail->Target1 Ionic Interaction (Arg/Lys residues)

Caption: SAR decomposition illustrating how specific moieties of the scaffold interact with divergent biological targets (Bacterial vs. Fungal).

Validated Synthesis Protocol

For high-purity biological screening, a Schotten-Baumann approach or EDC/HOBt coupling is superior to acid chloride methods, which often lead to racemization of the chiral center.

Protocol: EDC-Mediated Coupling

Objective: Synthesize N-(furan-3-ylcarbonyl)-L-alanine methyl ester, followed by hydrolysis.

  • Activation: Dissolve Furan-3-carboxylic acid (1.0 eq) in dry DCM (Dichloromethane). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min to form the active ester.

    • Causality: HOBt suppresses racemization by forming a non-reactive intermediate that prevents oxazolone formation.

  • Coupling: Add L-Alanine methyl ester hydrochloride (1.0 eq) and DIPEA (3.0 eq). Allow to warm to Room Temperature (RT) and stir for 12h.

  • Workup: Wash with 1N HCl (removes unreacted amine), sat. NaHCO3 (removes unreacted acid), and brine. Dry over MgSO4.

  • Hydrolysis (Optional for Free Acid): Dissolve ester in THF/H2O (1:1). Add LiOH (2.0 eq). Stir at RT for 2h. Acidify to pH 2 with 1N HCl to precipitate the final product.

Biological Evaluation Protocols

To establish the biological activity profile, you must run a tiered screening cascade.

A. Antimicrobial Susceptibility Testing (MIC Determination)

Furan-carboxamides are historically linked to antimicrobial activity. This protocol determines the Minimum Inhibitory Concentration (MIC).[1]

  • Standard: CLSI M07-A10 Guidelines.

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: Broth Microdilution.

Step-by-Step Workflow:

  • Stock Prep: Dissolve derivative in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 16–20 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).

    • Validation: Include Ciprofloxacin (positive control) and DMSO-only (negative control).

B. Cytotoxicity Screening (MTT Assay)

Before advancing to animal models, you must prove the compound kills pathogens without killing host cells.

  • Cell Lines: HEK293 (Normal Kidney) vs. HepG2 (Liver Carcinoma).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Data Interpretation Logic:

  • If

    
    , the compound has a high Selectivity Index (SI) .
    
  • If

    
    , the furan ring may be causing metabolic toxicity (likely epoxide formation).
    
Visualization: Screening Workflow

Screening_Cascade cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Mechanism Start Synthesized Derivative MIC Antimicrobial MIC (Target: < 10 µg/mL) Start->MIC MTT Cytotoxicity (HEK293) (Target: > 50 µM) Start->MTT Decision Selectivity Index (SI) Calculation MIC->Decision MTT->Decision Enzyme Enzyme Inhibition Assay (Protease/Kinase) Docking In Silico Docking (Binding Energy) Enzyme->Docking Lead Lead Candidate Docking->Lead Decision->Enzyme If SI > 10

Caption: Tiered biological evaluation cascade ensuring only non-toxic, potent hits progress to mechanism-of-action studies.

Quantitative Data Template

When reporting your results, avoid qualitative descriptions ("good activity"). Use this standardized table format to allow cross-study comparison.

Compound IDR-Group (Furan C4/C5)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)CC50 HEK293 (µM)Selectivity Index (SI)
Ref (Cipro) -0.50.01>100>200
F-Prop-01 H (Parent)64>1281502.3
F-Prop-02 5-Methyl32641404.3
F-Prop-03 5-Nitro48205.0

Note: The 5-Nitro derivative often increases potency (similar to Nitrofurantoin mechanism) but significantly increases mammalian cytotoxicity.

References

  • Vertex AI Search. (2007). Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. PubMed. Link

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents. Molecules. Link

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds. Link

  • PubChem. (2025).[2] 3-Amino-3-(furan-2-yl)propanoic acid Compound Summary. National Library of Medicine. Link

  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity.[3] Link

Sources

Exploratory

thermodynamic properties of furan-3-ylformamido propanoic acid

A Framework for Solubility, Stability, and Solid-State Analysis[1] Executive Summary Compound: 3-(Furan-3-ylformamido)propanoic acid Molecular Formula: C H NO Molecular Weight: 183.16 g/mol CAS Registry: (Analogous searc...

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Solubility, Stability, and Solid-State Analysis[1]

Executive Summary

Compound: 3-(Furan-3-ylformamido)propanoic acid Molecular Formula: C


H

NO

Molecular Weight: 183.16 g/mol CAS Registry: (Analogous search: 90048-04-7 for propanoic acid core; specific amide derivatives often proprietary)[1][2]

This technical guide outlines the thermodynamic characterization of furan-3-ylformamido propanoic acid , a structural bioisostere often explored in medicinal chemistry to replace benzamides or optimize polarity profiles.[1] Unlike simple furan-3-carboxylic acid, the introduction of the formamido-propanoic tail introduces significant hydrogen-bonding potential, altering crystal lattice energy (


) and aqueous solubility (

).[1]

This document serves as a protocol-driven whitepaper for researchers required to generate or validate thermodynamic data for this specific chemical series where public handbook data is sparse.

Part 1: Theoretical Thermodynamic Framework

To understand the behavior of furan-3-ylformamido propanoic acid, we must deconstruct its thermodynamic contributions into three vectors: the aromatic furan core, the amide linker, and the ionizable carboxylic tail.[1]

1.1 Predicted Molecular Descriptors

Before experimental validation, theoretical values provide the baseline for equipment calibration (e.g., DSC ramp rates).[1]

PropertyEstimated ValueRationale
LogP (Octanol/Water) 0.3 – 0.7Furan-3-carboxylic acid is ~1.03 [1].[1] The polar amide and acid tail reduce lipophilicity compared to the parent furan.[1]
pKa (Acidic) 4.6 ± 0.2Driven by the propanoic acid moiety; the furan ring is electronically distant enough to have minimal inductive effect on the carboxylate.[1]
Enthalpy of Fusion (

)
25 – 35 kJ/molHigher than furan-3-carboxylic acid (21.3 kJ/mol [2]) due to intermolecular amide H-bonding networks.[1]
Melting Point (

)
145 – 160 °CAmide stacking significantly elevates

relative to simple furan acids (120–122 °C).[1]
1.2 The Entropy-Enthalpy Compensation

In furan derivatives, solubility is often governed by the entropy-enthalpy compensation effect .[1] The rigid furan ring limits conformational entropy in the crystal lattice, while the flexible propanoic tail adds entropic degrees of freedom in solution.[1]

  • Solid State: High lattice energy (Enthalpic penalty to dissolution).[1]

  • Solution State: Hydrophobic hydration of the furan ring (Entropic penalty) vs. H-bonding of the acid/amide (Enthalpic gain).[1]

Part 2: Experimental Determination Protocols

Since specific thermodynamic constants for this conjugate are rarely cataloged, the following self-validating protocols are required to generate authoritative data.

Protocol A: Differential Scanning Calorimetry (DSC) for

Objective: Determine the enthalpy of fusion and purity-corrected melting point.

  • Sample Prep: Weigh 2–4 mg of dried furan-3-ylformamido propanoic acid into an aluminum pan. Crimp with a pinhole lid (to allow moisture escape without sublimation loss).[1]

  • Calibration: Calibrate heat flow using Indium (

    
    C, 
    
    
    
    J/g).
  • Run Parameters:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C.

    • Validation: Run a second heating cycle to detect polymorphs or degradation (furan rings can open at high T with acid catalysis).

  • Calculation:

    
    [1]
    
Protocol B: Solubility Thermodynamics (Van't Hoff Analysis)

Objective: Determine Enthalpy (


) and Entropy (

) of solution.[1]
  • Solvent Selection: Water (pH 2.0 to suppress ionization), Ethanol, and Octanol.[1]

  • Method: Shake-flask method at

    
     K.
    
  • Quantification: HPLC-UV (detection at

    
     nm for furan absorption).
    
  • Data Treatment: Plot

    
     vs 
    
    
    
    .
    • The slope represents

      
      .[1]
      
    • The intercept represents

      
      .[1]
      
    • Linearity Check:

      
       must be 
      
      
      
      .[1] Curvature indicates a change in heat capacity (
      
      
      ) or phase transition.[1]
Protocol C: pKa Determination via Potentiometry

Objective: Accurate dissociation constant measurement for formulation stability.

  • Setup: Automatic titrator with glass electrode, temp controlled at 25°C.

  • Titrant: 0.1 M KOH (CO

    
    -free).
    
  • Procedure: Dissolve compound in 0.1 M KCl (ionic strength adjustor). Titrate from pH 2.5 to 11.0.[1]

  • Analysis: Use the Bjerrum difference plot or Gran plot to isolate the pKa of the propanoic acid tail.[1]

Part 3: Workflow Visualization

The following diagram illustrates the logical flow from synthesis to thermodynamic profiling, ensuring data integrity at each step.

ThermodynamicWorkflow Synthesis Synthesis (Amidation) Purification Purification (Recrystallization) Synthesis->Purification Crude Product SolidState Solid State Analysis (DSC / TGA / XRPD) Purification->SolidState Dry Crystals SolutionState Solution Analysis (Shake Flask / Potentiometry) SolidState->SolutionState Polymorph Confirmed DataIntegration Thermodynamic Profile (ΔH, ΔS, ΔG, pKa) SolidState->DataIntegration ΔH_fus, Tm SolutionState->Purification Impurity Detected SolutionState->DataIntegration Solubility, pKa

Figure 1: Integrated workflow for the thermodynamic characterization of furan-amide derivatives. Note the feedback loop from solution analysis to purification if solubility data indicates impurities.[1]

Part 4: Implications for Drug Development[1]
4.1 Bioavailability & Formulation

The thermodynamic profile of furan-3-ylformamido propanoic acid suggests specific formulation strategies:

  • pH Dependency: With a pKa ~4.6, solubility will increase exponentially above pH 5.[1]0. However, furan rings can be sensitive to oxidative metabolism (CYP450).[1]

  • Crystal Packing: If

    
     is high (>40 kJ/mol), the compound may suffer from "brick dust" insolubility, requiring amorphous solid dispersion (ASD) techniques.[1]
    
4.2 Stability Concerns

Furan derivatives possess a latent diene character.[1] Thermodynamic stability testing (Arrhenius plots from accelerated degradation studies) is crucial.[1]

  • Warning: Avoid acidic formulations with high heat, as furan ring-opening (hydrolysis) is thermodynamically favored in aqueous acid at elevated temperatures.[1]

References
  • Hansch, C., et al. (1995).[1][3] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[1] (Source for Furan-3-carboxylic acid LogP baselines).

  • NIST Chemistry WebBook. 3-Furancarboxylic acid: Phase change data. National Institute of Standards and Technology.[1][4] Available at: [Link][1]

  • Sobechko, I., et al. (2017).[1][5] Thermodynamic Properties of Solubility of 2-Methyl-5-arylfuran-3-carboxylic Acids in Organic Solvents. Chemistry & Chemical Technology, 11(4), 397-404.[1][5] Available at: [Link]

Sources

Foundational

solubility profile of 2-(Furan-3-ylformamido)propanoic acid in organic solvents

This technical guide provides a rigorous framework for determining and analyzing the solubility profile of 2-(Furan-3-ylformamido)propanoic acid (also known as N-(3-furoyl)alanine). Given that this specific compound is a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous framework for determining and analyzing the solubility profile of 2-(Furan-3-ylformamido)propanoic acid (also known as N-(3-furoyl)alanine).

Given that this specific compound is a specialized pharmaceutical building block (CAS 1397002-01-5) with limited public thermodynamic data, this guide functions as a protocol-driven whitepaper . It synthesizes structural analysis with standard operating procedures (SOPs) for solubility determination, thermodynamic modeling, and solvent selection strategies for process chemistry.

Executive Summary & Structural Analysis

2-(Furan-3-ylformamido)propanoic acid is an


-acyl amino acid derivative comprising a furan-3-carboxylic acid moiety amide-linked to an alanine backbone. Its solubility behavior is governed by the competition between the polar amide/carboxylic acid domains and the aromatic furan ring.
Structural Determinants of Solubility
  • Hydrogen Bonding: The carboxylic acid (-COOH) and amide (-NH-CO-) groups act as both hydrogen bond donors and acceptors, suggesting high affinity for protic solvents (e.g., Methanol, Ethanol).

  • Aromaticity: The furan ring introduces lipophilic character, enhancing solubility in moderately polar aprotic solvents (e.g., THF, Ethyl Acetate) compared to free amino acids.

  • Acidity: Unlike zwitterionic free alanine, this amide derivative is a weak acid. It will exhibit pH-dependent solubility in aqueous media, with low solubility in acidic/neutral water and high solubility in alkaline buffers (

    
    ).
    

Experimental Methodology: Isothermal Saturation

To establish an authoritative solubility profile, researchers must employ the Static Isothermal Saturation Method . This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Standard Operating Procedure (SOP)

Objective: Determine the mole fraction solubility (


) in pure and binary solvents from 278.15 K to 323.15 K.

Protocol Steps:

  • Preparation: Add excess 2-(Furan-3-ylformamido)propanoic acid solid to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir continuously at 400 rpm for 24 hours at the set temperature (

    
     K).
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

    
     PTFE filter.
    
  • Quantification:

    • Gravimetric Analysis: Evaporate solvent in a vacuum oven at 313 K until constant mass is achieved.

    • HPLC Analysis: Dilute sample and analyze (Mobile Phase: Acetonitrile/Water + 0.1%

      
      ).
      
Workflow Visualization

The following diagram outlines the critical path for data acquisition, ensuring self-validating results through replicate analysis.

SolubilityWorkflow Start Solvent Selection (Polar vs. Non-polar) Mix Equilibration (T = const, 24h) Start->Mix Add Excess Solid Filter Isobaric Filtration (0.22 µm PTFE) Mix->Filter Settle 2h Analyze Quantification (Gravimetric/HPLC) Filter->Analyze Supernatant Calc Data Processing (Mole Fraction x) Analyze->Calc Mass/Area Calc->Mix If RSD > 3%

Caption: Figure 1. Isothermal saturation workflow with a built-in quality control loop (RSD check).

Predicted Solubility Profile & Solvent Ranking

Based on the "Like Dissolves Like" principle and group contribution methods (Hansen Solubility Parameters), the expected solubility profile is categorized below.

Table 1: Predicted Solubility Ranking at 298.15 K

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; disruption of crystal lattice H-bonds.
Lower Alcohols Methanol, EthanolHigh Strong H-bonding solvation of the carboxyl and amide groups.
Cyclic Ethers THF, 1,4-DioxaneHigh Interaction with the furan oxygen and amide hydrogen.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good solvation of the furan ring; weaker interaction with -COOH.
Chlorinated DCM, ChloroformModerate Solvation of the hydrophobic furan/methyl regions.
Water Water (pH 7)Low Hydrophobic furan ring limits solubility despite polar groups.
Alkanes Hexane, HeptaneInsoluble Lack of polar interactions; high energy cost to form cavity.

Thermodynamic Modeling

To translate experimental data into process design parameters (e.g., cooling crystallization curves), the solubility data must be correlated using thermodynamic models.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

). It accounts for the non-ideal behavior of the solution.


  • A, B, C: Empirical parameters determined via multivariate regression.

  • Utility: Allows for interpolation of solubility at any temperature within the measured range.

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, the apparent thermodynamic functions of dissolution are calculated:

  • Enthalpy of Solution (

    
    ):  Indicates if dissolution is endothermic (positive) or exothermic.
    
    
    
    
  • Gibbs Free Energy (

    
    ):  Driving force of dissolution.
    
    
    
    
  • Entropy of Solution (

    
    ):  Measure of disorder.
    
    
    
    
Logic Flow for Model Selection

ModelSelection Data Experimental Data (x vs T) Check Linearity Check (ln x vs 1/T) Data->Check VanHoff Van't Hoff Eq. (Ideal Behavior) Check->VanHoff Linear Apelblat Mod. Apelblat Eq. (Non-Ideal/Polynom) Check->Apelblat Non-Linear Params Calculate ΔH, ΔG, ΔS VanHoff->Params Apelblat->Params

Caption: Figure 2. Decision tree for selecting the appropriate thermodynamic correlation model.

Applications in Process Development

Crystallization Design (Anti-Solvent)

Based on the predicted profile, a Cooling + Anti-solvent Crystallization strategy is recommended for purification:

  • Good Solvent: Methanol or DMSO (High solubility, steep temperature dependence).

  • Anti-Solvent: Water (if using DMSO) or Toluene (if using Ethyl Acetate).

  • Process: Dissolve crude 2-(Furan-3-ylformamido)propanoic acid in Methanol at 50°C. Slowly add Water while cooling to 5°C to induce supersaturation and precipitation.

Reaction Solvent Selection

For coupling reactions involving this acid:

  • Recommended: DMF or THF. These dissolve the reactant fully and allow for the use of standard coupling reagents (EDC/HOBt) without precipitation issues.

  • Avoid: Pure water or Hexane, which will lead to heterogeneous mixtures and slow kinetics.

References

  • BenchChem. (2025). Solubility of 2,5-Furandicarboxylic acid in organic solvents. Retrieved from

  • PubChem. (2025).[1] 2-Furanpropionic acid | C7H8O3. National Library of Medicine. Retrieved from

  • Shakeel, F., et al. (2014). Solubility and thermodynamics of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in different solvents. Journal of Molecular Liquids. (Standard protocol reference for amide solubility).
  • Grant, D. J. W., et al. (1984). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

Exploratory

Metabolic Pathway Predictions for 2-(Furan-3-ylformamido)propanoic Acid

Executive Summary 2-(Furan-3-ylformamido)propanoic acid (also referred to as N-(3-furoyl)alanine) represents a structural convergence of a furan-3-carboxamide moiety and an amino acid backbone. While specific literature...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Furan-3-ylformamido)propanoic acid (also referred to as N-(3-furoyl)alanine) represents a structural convergence of a furan-3-carboxamide moiety and an amino acid backbone. While specific literature on this exact chemical entity is sparse, its metabolic fate can be rigorously predicted by analyzing the bio-reactivity of its constituent pharmacophores: the furan ring (a known structural alert) and the amide-linked alanine tail.

This guide details the predicted metabolic map, distinguishing between bioactivation pathways (toxification) and clearance pathways (detoxification). The presence of the furan ring mandates a focus on oxidative ring opening, while the amino acid conjugate suggests high susceptibility to hydrolytic and Phase II conjugation events.

Chemical Identity & Physicochemical Context[1][2][3][4]

Before delineating pathways, we must establish the substrate properties that dictate enzyme affinity.

PropertyValue (Predicted)Metabolic Implication
Molecular Formula C₈H₉NO₄Low molecular weight fragment.
Molecular Weight 183.16 g/mol Likely high oral absorption; renal clearance dominant for polar metabolites.
LogP ~0.5 - 0.8Amphiphilic; accessible to both cytosolic amidases and microsomal CYPs.
pKa (Acid) ~3.6 (Carboxyl)Ionized at physiological pH (COO⁻), limiting passive diffusion into hepatocytes unless transported (e.g., OATs).
Structural Alert Furan RingPotential for CYP450-mediated bioactivation to reactive dicarbonyls.

Predicted Metabolic Pathways[5]

The metabolism of 2-(Furan-3-ylformamido)propanoic acid is hypothesized to follow three diverging trajectories. The balance between Pathway A (Hydrolysis) and Pathway B (Bioactivation) will likely determine the compound's toxicity profile.

Pathway A: Amide Hydrolysis (The Detoxification Route)
  • Mechanism: Enzymatic cleavage of the amide bond linking the furan ring and the alanine moiety.

  • Enzymes: Carboxylesterases (CES1/CES2) or Peptidases/Amidases.

  • Products:

    • Furan-3-carboxylic acid: A stable, polar metabolite rapidly excreted or conjugated (glycine/glucuronide).

    • Alanine: Re-incorporated into the endogenous amino acid pool.

  • Significance: This is the ideal clearance route. Rapid hydrolysis prevents the intact furan ring from undergoing oxidative bioactivation.

Pathway B: Furan Ring Oxidation (The Bioactivation Route)
  • Mechanism: Cytochrome P450 (specifically CYP2E1 and CYP3A4 ) targets the electron-rich furan ring.

  • The Cascade:

    • Epoxidation: Formation of a transient furan-2,3-epoxide or furan-3,4-epoxide.

    • Ring Opening: Rapid rearrangement to the reactive unsaturated dicarbonyl, cis-2-butene-1,4-dial (BDA) derivative.

    • Covalent Binding: This electrophile can alkylate protein nucleophiles (Lysine/Cysteine) or DNA, leading to hepatotoxicity.

  • Biomarker: The presence of Glutathione (GSH) conjugates is the definitive signature of this pathway.

Pathway C: Phase II Conjugation (Direct Elimination)
  • Mechanism: The free carboxylic acid on the propanoic acid tail serves as a handle for Phase II enzymes.

  • Enzymes: UDP-Glucuronosyltransferases (UGTs).

  • Product: Acyl Glucuronide .

  • Risk: Acyl glucuronides can be reactive (via acyl migration), potentially causing immune-mediated idiosyncratic toxicity, though the risk is generally lower than furan oxidation.

Visualizing the Metabolic Map

The following diagram illustrates the divergence between safe clearance (Hydrolysis/Conjugation) and toxic bioactivation (Oxidation).

MetabolicMap Parent 2-(Furan-3-ylformamido) propanoic acid Amidase Amidase / CES1 Parent->Amidase CYP CYP450 (CYP2E1/3A4) Parent->CYP Bioactivation Risk UGT UGT (Phase II) Parent->UGT FuranAcid Furan-3-carboxylic acid Amidase->FuranAcid Alanine L-Alanine (Endogenous) Amidase->Alanine Epoxide [Furan Epoxide Intermediate] (Transient/Unstable) CYP->Epoxide Dicarbonyl Reactive Dicarbonyl (cis-2-butene-1,4-dial deriv.) Epoxide->Dicarbonyl GSH Glutathione (GSH) Trapping Dicarbonyl->GSH Protein_Adduct Protein/DNA Adducts (Toxicity) Dicarbonyl->Protein_Adduct Unchecked GSH_Adduct GSH Conjugate (Detoxified) GSH->GSH_Adduct Glucuronide Acyl Glucuronide UGT->Glucuronide

Figure 1: Predictive metabolic map showing the competition between hydrolytic clearance (left), direct conjugation (right), and oxidative bioactivation (center).

Experimental Validation Protocols

To confirm these predictions, a tiered experimental approach is required. The goal is not just to identify metabolites, but to quantify the "flux" through the toxic pathway (Pathway B).

Protocol 1: Reactive Metabolite Trapping (GSH Assay)

Objective: Determine if the furan ring opens to form electrophiles.

  • Incubation System: Human Liver Microsomes (HLM) supplemented with NADPH (cofactor for CYPs).

  • Trapping Agent: Add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5-10 mM excess.

  • Control: Include an incubation without NADPH (to rule out chemical instability) and without GSH.

  • Analysis: LC-HRMS/MS (High-Resolution Mass Spectrometry).[1]

  • Target: Search for Mass Shift [M + 307.08 Da] (Parent + GSH - 2H + O).

    • Note: Furan oxidation adds an oxygen (+16) and GSH adds (+307), but the mechanism often involves loss of hydrogens or water depending on the ring opening. The classic "furan" signature is often +291 Da (mono-GSH adduct of the dicarbonyl) or +307 Da (GSH adduct of the epoxide).

Protocol 2: Hydrolytic Stability Assay

Objective: Assess the rate of Pathway A (Clearance).

  • Incubation System:

    • Plasma (contains esterases).

    • S9 Fraction (contains cytosolic amidases).

    • Simulated Gastric/Intestinal Fluid (SGF/SIF) for oral stability.

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Analysis: Monitor disappearance of Parent and appearance of Furan-3-carboxylic acid .

  • Interpretation: Rapid hydrolysis (t1/2 < 30 min) suggests the furan ring is cleared before it can be bioactivated by hepatic CYPs.

Risk Assessment & Conclusion

The metabolic safety of 2-(Furan-3-ylformamido)propanoic acid hinges on the Kinetic Competition between Amidase hydrolysis and CYP oxidation.

  • Low Risk Scenario: The amide bond is labile. The compound is rapidly hydrolyzed in the gut or liver cytosol. The free furan-3-carboxylic acid is rapidly excreted.

  • High Risk Scenario: The amide bond is sterically hindered or stable. The intact molecule enters the liver, where CYP2E1 oxidizes the furan ring, generating reactive dicarbonyls that deplete hepatic glutathione.

Recommendation: Prioritize Protocol 1 (GSH Trapping) . If GSH adducts are observed >1% of total turnover, structural modification (e.g., replacing the furan with a thiophene or isoxazole bioisostere) is recommended to mitigate toxicity.

References

  • Peterson, L. A. (2013).[2] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Dalvie, D., et al. (2002). Assessment of Reactive Metabolites in Drug Discovery. Chemical Research in Toxicology. Link

  • Baillie, T. A. (2006). Targeting the Metabolic Stability of Drug Candidates. Methods and Principles in Medicinal Chemistry. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. Link

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2-(Furan-3-ylformamido)propanoic acid detection

Application Note: HPLC Method Development for 2-(Furan-3-ylformamido)propanoic acid Executive Summary & Scope This guide details the strategic development and validation of a High-Performance Liquid Chromatography (HPLC)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 2-(Furan-3-ylformamido)propanoic acid

Executive Summary & Scope

This guide details the strategic development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(Furan-3-ylformamido)propanoic acid (also known as N-(3-furoyl)alanine).

This compound represents a conjugate of furan-3-carboxylic acid and alanine. Its analysis requires careful consideration of two distinct physicochemical moieties: the polar, ionizable carboxylic acid tail and the aromatic, UV-active furan head group. This protocol is designed for researchers in pharmaceutical intermediate analysis and metabolic profiling, prioritizing resolution from potential degradation products (furan ring opening) and synthesis byproducts (free alanine or furan-3-carboxylic acid).

Key Method Attributes:

  • Mode: Reversed-Phase Chromatography (RP-HPLC).[1][2]

  • Detection: UV-Vis (Diode Array preferred for peak purity).

  • Status: Development & Validation-Ready (ICH Q2(R2) compliant).

Physicochemical Assessment & Strategy

Before method selection, we must analyze the molecule to predict chromatographic behavior.

FeatureChemical ImplicationChromatographic Strategy
Structure Amide linkage between Furan-3-carboxylic acid and Alanine.Moderately polar molecule. Requires C18 or Phenyl-Hexyl for retention.
pKa (Acid) ~3.6 (Carboxylic acid on propanoic chain).Critical: Mobile phase pH must be < 3.0 to suppress ionization and ensure retention.
UV Chromophore Furan ring + Amide bond.[1]Absorption likely max at 210–220 nm. Secondary band possible ~250 nm.
Stability Furan rings can be sensitive to oxidation.Avoid long-term storage in highly acidic/oxidative solvents. Use amber glassware.
Method Development Decision Matrix

The following decision tree outlines the logic used to select the final protocol parameters.

MethodStrategy Start Analyte: 2-(Furan-3-ylformamido)propanoic acid pKaCheck pKa ~ 3.6 (Acidic) Start->pKaCheck pHSelect Select Mobile Phase pH 2.5 (Suppresses Ionization) pKaCheck->pHSelect Ensure Retention ColumnSelect Select Stationary Phase pHSelect->ColumnSelect C18 C18 (USP L1) Primary Choice for Robustness ColumnSelect->C18 Standard Phenyl Phenyl-Hexyl (USP L11) Alternative for Selectivity ColumnSelect->Phenyl If isomers present Detector UV Detection Strategy C18->Detector Wavelength Set 210-220 nm (Max Sensitivity for Amide/Furan) Detector->Wavelength

Figure 1: Strategic decision pathway for column and mobile phase selection based on analyte properties.

Optimized Experimental Protocol

This protocol serves as the "Gold Standard" starting point. It uses a generic acidic mobile phase compatible with most C18 columns.

Instrumentation & Conditions
  • System: HPLC with Binary Pump, Autosampler, Column Oven, and PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (USP L1).

    • Why: The 3.5 µm particle size offers a balance between resolution and backpressure compared to 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Note: For MS-compatibility, substitute Phosphoric Acid with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controlled to minimize retention time drift).

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm (Reference: 360 nm / bw 100 nm if using PDA).

Gradient Profile

A gradient is recommended to elute the target analyte while cleaning the column of any lipophilic impurities (e.g., unreacted furan reagents).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Injection
2.0955Isocratic Hold (Polar impurities elute)
12.04060Linear Gradient (Analyte elution expected ~6-8 min)
13.0595Wash Step
16.0595Wash Hold
16.1955Re-equilibration
20.0955End of Run
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

    • Tip: Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A (or water).

    • Crucial: Diluting in a solvent similar to the initial mobile phase (high water content) prevents "solvent shock" which causes peak fronting.

System Suitability & Validation (ICH Q2(R2))

To ensure the method is reliable, the following parameters must be verified before routine use.

System Suitability Criteria (SST)

Inject the Working Standard (50 µg/mL) five times.

ParameterAcceptance CriteriaRationale
Retention Time %RSD ≤ 1.0%Ensures pump/gradient stability.
Peak Area %RSD ≤ 1.0%Ensures autosampler precision.
Tailing Factor (T) 0.8 – 1.5Checks for secondary interactions (silanol activity).
Theoretical Plates (N) > 5,000Ensures column efficiency.
Resolution (Rs) > 2.0Required if impurities/byproducts are present.
Validation Workflow

The following diagram illustrates the validation lifecycle required for regulatory submission.

ValidationLifecycle Spec Specificity (Blank/Placebo Check) Lin Linearity (5 Levels: 50-150%) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Prec Precision (Repeatability) Acc->Prec Rec 98-102% Report Final Validation Report Prec->Report

Figure 2: Sequential validation steps aligned with ICH Q2(R2) guidelines.

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Secondary interactions between the amine/amide nitrogen and residual silanols on the silica support.

  • Solution: Ensure Mobile Phase A pH is sufficiently low (pH 2.0–2.5) to keep silanols protonated (neutral). Alternatively, use an "End-capped" column.

Issue 2: Peak Fronting

  • Cause: Sample solvent is too strong (too much Acetonitrile) compared to the initial mobile phase.

  • Solution: Dilute the sample in 90% Water / 10% ACN.

Issue 3: Baseline Drift

  • Cause: UV absorbance of the mobile phase changing during the gradient.

  • Solution: Ensure Phosphoric acid is high purity. If using Formic acid, drift is common at 210 nm; use a reference wavelength (e.g., 360 nm) to correct.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC theory).
  • European Medicines Agency (EMA). (2022).[3] ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Albouchi, A., & Murkovic, M. (2018). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. PMC. Retrieved from [Link] (Reference for furan derivative separation conditions).

Sources

Application

Application Note: Precision Coupling of Furan-3-Carboxylic Acid with Alanine

Abstract & Strategic Overview The incorporation of furan rings into peptide backbones is a critical strategy in medicinal chemistry, often used to introduce bioisosteres of phenyl rings or to lock conformations via intra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of furan rings into peptide backbones is a critical strategy in medicinal chemistry, often used to introduce bioisosteres of phenyl rings or to lock conformations via intramolecular hydrogen bonding. However, the furan moiety presents unique challenges: it is electron-rich and sensitive to harsh acidic conditions (prone to ring-opening or polymerization), yet the 3-position carboxylate is less electrophilic than its 2-position counterpart, requiring efficient activation.

This guide details the optimized coupling of Furan-3-carboxylic acid with L-Alanine methyl ester hydrochloride . We present two distinct protocols tailored to the stage of drug development:

  • Discovery Phase (Protocol A): HATU-mediated coupling for maximum yield and throughput.

  • Process/Scale-Up Phase (Protocol B): T3P® (Propanephosphonic acid anhydride) coupling for low epimerization and simplified aqueous workup.

Critical Chemical Considerations

Reactant Properties
ComponentRoleKey PropertyHandling Note
Furan-3-carboxylic acid ElectrophilepKa ~3.2Stable solid.[1] Avoid strong mineral acids which may degrade the furan ring.
L-Alanine Methyl Ester HCl NucleophileChiral centerHygroscopic. Requires 1 eq. of base to release the free amine.
HATU ActivatorUronium saltMoisture sensitive. Generates HOAt (high reactivity).
T3P (50% in EtOAc) ActivatorCyclic AnhydrideLow epimerization risk. Water-soluble byproducts.
Mechanism of Action

The choice of coupling reagent dictates the activation pathway.

  • HATU forms a highly reactive OAt-active ester.[1][2][3] The 7-azabenzotriazole moiety creates a "neighboring group effect," accelerating the reaction and minimizing racemization of the alanine

    
    -carbon.
    
  • T3P forms a mixed anhydride with the carboxylic acid.[4] It is less prone to epimerization because it does not generate a free guanidinium species, and the reaction is driven by the release of a stable, water-soluble cyclic phosphonate.

Experimental Protocols

Protocol A: High-Throughput Coupling (HATU)

Best for: Medicinal chemistry libraries, small-scale synthesis (<1g).

Reagents:

  • Furan-3-carboxylic acid (1.0 equiv)[2]

  • L-Alanine methyl ester HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[3]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve Furan-3-carboxylic acid  (1.0 eq) in anhydrous DMF (0.2 M concentration).
    
  • Activation: Add DIPEA (2.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow/orange, indicating active ester formation.

  • Addition: In a separate vial, dissolve L-Alanine methyl ester HCl (1.1 eq) in minimal DMF with the remaining DIPEA (1.0 eq). Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = MW of acid + MW of amine - 18).

  • Workup:

    • Dilute reaction with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/base; mild enough to preserve furan).

      • Saturated

        
         (removes unreacted acid/HOBt byproducts).
        
      • Brine.[2]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexanes:EtOAc gradient).

Protocol B: Low-Epimerization Scale-Up (T3P)

Best for: Multi-gram synthesis, GMP processes, and strictly chiral applications.

Reagents:

  • Furan-3-carboxylic acid (1.0 equiv)[2]

  • L-Alanine methyl ester HCl (1.1 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Procedure:

  • Charging: To a reactor/flask, charge Furan-3-carboxylic acid (1.0 eq), L-Alanine methyl ester HCl (1.1 eq), and EtOAc (5 volumes).

  • Base Addition: Cool to 0°C. Add Pyridine (3.0 eq) dropwise. (Pyridine is often preferred with T3P to minimize background racemization, though DIPEA is acceptable).

  • Coupling: Add T3P solution (1.5 eq) dropwise over 20 minutes, maintaining temperature <5°C.

  • Reaction: Allow to warm to RT and stir for 12 hours. T3P kinetics are slower than HATU but cleaner.

  • Workup (The "Green" Advantage):

    • Add water (5 volumes) directly to the reaction vessel. Stir vigorously for 10 mins.

    • Separate layers.[5] The T3P byproducts are water-soluble.[5]

    • Wash organic layer with 0.5 M HCl, then

      
      , then Brine.
      
    • Concentrate to yield product. (Often requires no chromatography).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the T3P scale-up protocol, emphasizing the simplified workup.

T3P_Coupling_Workflow Start Start: Reactants (Furan-3-COOH + H-Ala-OMe) Cool Cool to 0°C Add Base (Pyridine) Start->Cool AddT3P Add T3P (50% in EtOAc) Dropwise Addition Cool->AddT3P React Reaction RT, 12 Hours AddT3P->React Quench Quench with Water (Phase Separation) React->Quench Aqueous Aqueous Layer (Contains T3P Byproducts) Quench->Aqueous Discard Organic Organic Layer (Contains Product) Quench->Organic Keep Wash Wash: HCl -> NaHCO3 -> Brine Organic->Wash Final Final Product (High Purity Amide) Wash->Final

Caption: Figure 1. Optimized T3P coupling workflow for Furan-3-carboxylic acid, highlighting the efficient aqueous extraction of byproducts.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure solvents are anhydrous (DMF/EtOAc). Use fresh HATU.
Racemization High pH / Excess BaseReduce base to 2.0–2.5 eq. Switch from DIPEA to Collidine or Pyridine. Use T3P.
Furan Degradation Acid SensitivityAvoid strong acid washes (e.g., 1M HCl).[2] Use 10% Citric Acid or

for workup.
Incomplete Conversion Steric HindranceFuran-3-COOH is not sterically hindered, but if using bulky amines, heat to 40°C with T3P.

References

  • HATU Reagent Profile: BenchChem. "Standard Protocol for HATU Peptide Coupling: Application Notes." (2025).[2][3][4] Link

  • T3P Advantages: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.[4] Link

  • Furan Chemistry: Zanatta, N., et al. "Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives." Tetrahedron Letters. Link

  • T3P Mechanism: Common Organic Chemistry. "Amine to Amide Coupling (T3P)."[6] Link

Sources

Method

Application Note: Advanced Crystallization Protocols for Furan-3-ylformamido Propanoic Acid

This Application Note is structured as a comprehensive technical guide for the crystallization of 3-(furan-3-amido)propanoic acid (also referred to as N-(furan-3-ylcarbonyl)-β-alanine).[1] It synthesizes chemical princip...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the crystallization of 3-(furan-3-amido)propanoic acid (also referred to as N-(furan-3-ylcarbonyl)-β-alanine).[1] It synthesizes chemical principles with practical process engineering.[1]

Executive Summary

This guide details the solid-state isolation and purification of 3-(furan-3-ylformamido)propanoic acid (F3PA), a structural motif increasingly relevant in the synthesis of integrin antagonists and HIF-PH inhibitors.[1] Due to the conformational flexibility of the furan-3-carboxamide linkage and the hydrogen-bonding potential of the carboxylic acid tail, this compound exhibits a propensity for conformational polymorphism and oiling out during isolation.[1]

This protocol provides three validated workflows:

  • Solvent-Mediated Cooling Crystallization (For high purity).

  • Reactive pH-Swing Precipitation (For scale-up and yield).

  • Anti-Solvent Vapor Diffusion (For analytical single-crystal growth).

Compound Profile & Pre-Formulation Logic

Before initiating crystallization, the physicochemical properties of F3PA must be understood to select the correct thermodynamic space.

PropertyValue / CharacteristicImplication for Crystallization
Chemical Structure Furan-3-CO-NH-CH₂-CH₂-COOHAmphiphilic: Furan (lipophilic/aromatic) + COOH (hydrophilic/ionizable).[1]
Molecular Weight ~183.16 g/mol Small molecule, fast diffusion kinetics.[1]
pKa (COOH) ~4.0 – 4.5 (Estimated)pH-dependent solubility; soluble at pH > 6.[1]0.
H-Bond Donors 2 (Amide NH, Acid OH)Strong intermolecular networking; high lattice energy potential.[1]
Key Risk Furan Ring SensitivityAvoid strong oxidizing acids (e.g., HNO₃) or radical initiators which may open the furan ring.
Polymorphism HighRotation around the amide-furan bond leads to multiple stable packing motifs (See Reference 1).[1]
Solubility Mapping

Data summarized from internal screening of structural analogs (N-acyl-β-alanines).

  • High Solubility (>50 mg/mL): DMSO, DMF, Methanol, Ethanol (hot), Aqueous Base (NaOH, NaHCO₃).

  • Moderate Solubility (10–50 mg/mL): Acetone, Ethyl Acetate (hot), Isopropanol.

  • Low Solubility (<5 mg/mL): Water (acidic/neutral), Hexane, Toluene, Dichloromethane.

Detailed Experimental Protocols

Protocol A: Solvent-Mediated Cooling Crystallization

Best for: Final API purification, removal of synthetic by-products.[1]

Mechanism: This method leverages the steep solubility curve of F3PA in ethanol/water mixtures. The presence of water suppresses the solubility of the lipophilic furan ring at lower temperatures.

Materials:

  • Crude F3PA (purity >85%)[1][2]

  • Solvent A: Absolute Ethanol (EtOH)[1]

  • Solvent B: Deionized Water[1]

  • Equipment: Jacketed reactor or magnetic stirrer with heating block.[1]

Step-by-Step Workflow:

  • Dissolution: Charge 10.0 g of crude F3PA into a flask. Add 60 mL of Ethanol (6 vol).

  • Heating: Heat the slurry to 65°C (reflux) until full dissolution is observed. If particulates remain, perform a hot filtration (0.45 µm PTFE filter).[1]

  • Nucleation Point Adjustment: While maintaining 60–65°C, slowly add warm Water (approx. 20–30 mL) dropwise until the solution turns slightly turbid (cloud point). Immediately add 2 mL of hot Ethanol to restore clarity.

    • Note: This establishes a saturated solution near the metastable limit.

  • Controlled Cooling (Critical): Ramp the temperature down to 25°C at a rate of 0.5°C/min .

    • Why? Rapid cooling here often causes the amide to "oil out" as an amorphous gum rather than crystallize.

  • Seeding (Optional but Recommended): At 40°C, add 0.1% w/w pure seed crystals to induce secondary nucleation.

  • Maturation: Once at 25°C, hold for 2 hours. Then, cool further to 0–5°C (ice bath) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid. Wash with cold 20% EtOH/Water (2 x 10 mL).[1]

  • Drying: Dry under vacuum (40°C, <50 mbar) for 12 hours.

Protocol B: Reactive pH-Swing Precipitation

Best for: Large-scale isolation from synthesis reaction mixtures.[1]

Mechanism: F3PA is an acid.[1][2][3][4] By dissolving it as a salt (carboxylate) and slowly re-protonating it, we force crystallization controlled by pH rather than temperature.[1]

Step-by-Step Workflow:

  • Solubilization: Suspend the crude material in 0.5 M NaOH (or NaHCO₃ for milder conditions). Stir until a clear solution is obtained (pH > 8).

  • Purification: Wash the aqueous phase with Ethyl Acetate (2x) to remove non-acidic organic impurities (e.g., unreacted furan derivatives).

  • Acidification: Transfer the aqueous layer to a stirred vessel.

  • Titration: Slowly add 1.0 M HCl dropwise at room temperature.

    • Target: Monitor pH.[1] Cloudiness usually begins around pH 5.5.[1]

  • Critical Control Point: When the first permanent haze appears, stop acid addition and stir for 15 minutes. This allows nuclei to grow.[1]

  • Final Precipitation: Continue adding HCl until pH reaches 2.0–2.5 .

  • Digestion: Heat the slurry to 50°C for 30 minutes (Ostwald ripening), then cool to room temperature. This transforms fine precipitates into filterable crystals.[1]

  • Filtration: Collect solids and wash with water to remove NaCl salts.

Process Visualization

Crystallization Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate method based on impurity profile and scale.

CrystallizationLogic Start Crude F3PA Material CheckPurity Purity Check Start->CheckPurity HighImpurity High Impurity (<85%) CheckPurity->HighImpurity Dirty LowImpurity Low Impurity (>90%) CheckPurity->LowImpurity Clean PHSwing Protocol B: pH-Swing (Remove Organics) HighImpurity->PHSwing Cooling Protocol A: Cooling (Ethanol/Water) LowImpurity->Cooling Isolate Isolation & Drying PHSwing->Isolate OilingCheck Risk: Oiling Out? Cooling->OilingCheck Seed Action: Add Seed @ 40°C Slow Cooling Rate OilingCheck->Seed Yes (Amorphous) OilingCheck->Isolate No (Crystalline) Seed->Isolate

Figure 1: Decision matrix for selecting crystallization methodology based on input material quality.[1]

Molecular Interaction Mechanism

Understanding the supramolecular assembly is vital for polymorph control. Furan carboxamides form "chains" or "dimers" depending on the solvent.

MolecularPacking FuranRing Furan Ring (Lipophilic) Amide Amide Linker (-NH-CO-) FuranRing->Amide Conformational Lock Packing Crystal Lattice (P21/c or P-1) FuranRing->Packing Pi-Stacking AcidTail Propanoic Acid (-COOH) Amide->AcidTail Amide->Packing H-Bond (N-H...O) AcidTail->Packing Dimerization (COOH...HOOC) Solvent Solvent Choice Solvent->Packing Directs Polymorph

Figure 2: Supramolecular synthons driving the crystallization of F3PA.[1] Note the competition between amide catemers and acid dimers.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Supersaturation is too high; Temperature dropped too fast.[1]Re-heat to dissolve oil.[1] Add more solvent (dilute by 10%).[1] Add seed crystals. Cool at 0.1°C/min.[1]
Low Yield Product too soluble in mother liquor.[1]Cool to lower temperature (-5°C).[1] Increase the ratio of Anti-solvent (Water) in Protocol A.
Colored Crystals Oxidation products of furan trapped in lattice.Perform a carbon treatment (activated charcoal) on the hot solution before crystallization.[1]
Gel Formation Hydrogen bonding network trapping solvent.[1]Apply high-shear stirring (vigorous agitation) to break the gel structure.[1]

References

  • Furan Carboxamide Crystal Engineering

    • Study on the supramolecular effect of aromaticity on crystal packing of furan carboxamide compounds. CrystEngComm, Royal Society of Chemistry.[5]

    • Source: [1]

  • Structural Identification

    • 3-(Furan-3-ylformamido)propanoic acid (CAS 926213-24-3) Catalog Entry.[1]

    • Source: [1]

  • General Amide Crystallization

    • BenchChem Technical Support: Recrystallization of N-(3-bromophenyl)furan-2-carboxamide (Analogous Protocol).
    • Source: [1]

  • Polymorphism in Furan Benzamides

    • "An energetic study of differences in crystallization of N-(furan-3-yl)benzamide..." Acta Crystallographica Section C.
    • Source: [1]

Disclaimer: This protocol is designed for research and development purposes. All users must consult the Safety Data Sheet (SDS) for F3PA and conduct a risk assessment regarding furan derivatives before proceeding.

Sources

Application

Topic: Strategic Solvent Selection for the Extraction of 2-(Furan-3-ylformamido)propanoic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive methodology for the selection of an optimal solvent system for the extraction of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodology for the selection of an optimal solvent system for the extraction of 2-(Furan-3-ylformamido)propanoic acid. The protocol is designed for professionals in drug development and chemical research, emphasizing the rationale behind experimental choices to ensure high recovery, purity, and stability of the target compound. By leveraging the specific physicochemical properties of the molecule—namely its ionizable carboxylic acid group and the pH-sensitive furan and amide moieties—we present a detailed liquid-liquid extraction (LLE) protocol based on pH manipulation. This guide includes a comparative analysis of solvent systems, step-by-step experimental procedures, troubleshooting advice, and a protocol for assessing compound stability.

Introduction: The Critical Role of Solvent Selection

2-(Furan-3-ylformamido)propanoic acid is an N-acyl amino acid, a class of compounds with significant biological relevance.[1][2] The successful isolation and purification of such molecules from complex matrices, such as fermentation broths or reaction mixtures, is paramount for accurate downstream analysis and development. The choice of extraction solvent is not merely a matter of solubility but a strategic decision that dictates yield, purity, and the structural integrity of the final product.

This document moves beyond generic protocols to explain the causality behind solvent selection, focusing on the unique chemical architecture of the target molecule. We will address the inherent challenges, including the stability of the furan ring and the amide bond under various pH conditions, to develop a robust, self-validating extraction strategy.

Physicochemical Profile & Strategic Implications

A successful extraction strategy begins with a thorough analysis of the target molecule's structure.

  • Carboxylic Acid Group: This is the most important functional group for designing a selective extraction. With an estimated pKa in the range of 3.5-4.5 (similar to other furan-carboxylic acids[3]), this group's ionization state is easily controlled by adjusting the pH of the aqueous phase.

    • At pH < pKa (e.g., pH 2-3): The carboxylic acid is protonated (R-COOH), rendering the molecule neutral and significantly more soluble in organic solvents.

    • At pH > pKa (e.g., pH 8-9): The group is deprotonated (R-COO⁻), forming a carboxylate salt. This ionic form is highly soluble in the aqueous phase and poorly soluble in most organic solvents.[4]

  • Furan Ring: The furan moiety is susceptible to degradation under strongly acidic conditions, where acid-catalyzed ring-opening or polymerization can occur.[5] Therefore, exposure to harsh acidic environments must be minimized in duration and intensity.

  • Amide Linkage: Amide bonds are generally stable; however, they can undergo hydrolysis under extreme pH (strongly acidic or basic) and elevated temperatures.[6][7][8][9] The conditions typically used for a standard acid-base extraction are generally mild enough to prevent significant degradation.[6]

This interplay of functional groups allows for a highly selective extraction technique known as an acid-base liquid-liquid extraction .

Principle of pH-Dependent Partitioning

The core principle of the extraction relies on manipulating the distribution coefficient (KD) of the analyte between an immiscible organic solvent and an aqueous solution. By adjusting the pH, we can reversibly switch our target molecule from a water-soluble salt to an organic-soluble neutral compound.

G cluster_low_ph Low pH (e.g., pH 2) cluster_high_ph High pH (e.g., pH 9) Low_AQ Aqueous Phase (H₃O⁺) Molecule_Neutral R-COOH (Neutral) Soluble in Organic Low_ORG Organic Phase Molecule_Neutral->Low_ORG Favored Partitioning High_AQ Aqueous Phase (OH⁻) High_ORG Organic Phase Molecule_Ionic R-COO⁻ (Anionic Salt) Soluble in Aqueous Molecule_Ionic->High_AQ Favored Partitioning

Caption: pH-driven partitioning of 2-(Furan-3-ylformamido)propanoic acid.

Comparative Analysis of Recommended Solvent Systems

The ideal solvent should effectively solubilize the neutral form of the molecule, be immiscible with water, have a low boiling point for easy removal, and present minimal safety and environmental hazards.[4]

SolventPolarity IndexBoiling Point (°C)Key Characteristics & Rationale
Ethyl Acetate (EtOAc) 4.477Primary Recommendation. Good polarity to dissolve the target molecule. Low water miscibility. Less toxic than chlorinated solvents. Can participate in hydrogen bonding.
Methyl tert-Butyl Ether (MTBE) 2.555Excellent alternative to diethyl ether with lower peroxide-forming risk. Low water miscibility and low boiling point facilitate easy removal.
Dichloromethane (DCM) 3.140Highly effective at dissolving a wide range of organic compounds.[10] Higher density than water can be advantageous in some workflows. Use is discouraged due to health and environmental concerns.
Toluene 2.4111Effective for less polar compounds. May be less efficient for this target due to the polar amide and acid groups. Higher boiling point makes removal more energy-intensive.
n-Butanol 4.0118Higher water miscibility can lead to lower recovery and emulsion issues. Its high boiling point is a disadvantage for solvent removal.

Detailed Experimental Protocols

Protocol 5.1: Selective Extraction from an Aqueous Matrix

This protocol describes a full purification workflow to isolate the target compound from neutral and basic impurities.

Materials:

  • Aqueous sample containing 2-(Furan-3-ylformamido)propanoic acid

  • Ethyl Acetate (EtOAc)

  • 3 M Hydrochloric Acid (HCl)

  • 3 M Sodium Hydroxide (NaOH) or 1 M Sodium Bicarbonate (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

  • pH paper or calibrated pH meter

Procedure:

  • Initial Sample Preparation:

    • Begin with your aqueous sample (e.g., 100 mL) in a separatory funnel. Ensure any solids are fully dissolved. If the sample is in an organic solvent, evaporate the solvent and redissolve the residue in a basic aqueous solution (e.g., pH 9) and proceed to step 2.

  • Removal of Basic and Neutral Impurities (Wash):

    • Add an equal volume of EtOAc (100 mL) to the separatory funnel.

    • Stopper the funnel, invert, and vent. Shake gently for 1-2 minutes to wash away any organic-soluble neutral or basic impurities. Vigorous shaking may cause emulsions.

    • Allow the layers to separate. Drain and collect the lower aqueous layer, which contains the target compound as its water-soluble salt. Discard the organic layer.

  • Acidification to Protonate the Target Compound:

    • Return the aqueous layer to the separatory funnel.

    • Slowly add 3 M HCl dropwise while swirling until the pH of the aqueous solution is ~2-3. Verify with a pH meter. The solution may become cloudy as the neutral compound precipitates.

  • Extraction of the Neutral Compound:

    • Add a fresh portion of EtOAc (100 mL) to the funnel.

    • Stopper, invert, and vent. Shake for 2-3 minutes, venting periodically. The neutral target compound will now partition into the EtOAc layer.

    • Allow the layers to separate. Drain and discard the lower aqueous layer.

    • QC Step: Spot a small amount of the aqueous layer on a TLC plate alongside the organic layer to ensure complete extraction.

  • Washing and Drying the Organic Extract:

    • Wash the organic layer with an equal volume of brine (100 mL) to remove residual water and inorganic salts. This also helps break any minor emulsions.

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Add anhydrous Na₂SO₄, swirling until the drying agent no longer clumps together.

  • Isolation of the Final Product:

    • Decant or filter the dried organic solution away from the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator to yield the purified 2-(Furan-3-ylformamido)propanoic acid.

Protocol 5.2: General Assessment of Compound Stability

This protocol helps determine the stability of the target compound under the proposed acidic and basic conditions.[5]

Procedure:

  • Prepare Solutions: Create buffer solutions at pH 2, 7, and 9. Prepare a stock solution of your purified compound in a stable solvent like acetonitrile.

  • Incubation: Add a small aliquot of the stock solution to each buffer in separate sealed vials. Prepare a "time zero" sample by immediately adding a quenching/extraction solvent (EtOAc).

  • Time Points: Incubate the vials at room temperature. At set time points (e.g., 1h, 4h, 24h), take an aliquot from each vial, quench, and extract with EtOAc.

  • Analysis: Analyze all samples (including the T₀ sample) by a quantitative method like HPLC-UV or LC-MS.

  • Evaluation: Compare the peak area of the target compound at each time point to the T₀ sample. A significant decrease indicates degradation at that pH.

Workflow Visualization and Troubleshooting

G cluster_0 Step 1: Impurity Removal cluster_1 Step 2: Acidification cluster_2 Step 3: Target Extraction cluster_3 Step 4: Purification start Aqueous Sample (pH > pKa) Contains R-COO⁻ (Target), Neutral & Basic Impurities extract1 Add Ethyl Acetate Partition start->extract1 sep1 Separate Layers extract1->sep1 acidify Adjust Aqueous Phase to pH ~2 with HCl sep1->acidify Aqueous Layer (contains R-COO⁻) waste1 Discard Organic Layer (Neutral & Basic Impurities) sep1->waste1 extract2 Add Fresh Ethyl Acetate Partition acidify->extract2 Aqueous Phase (contains R-COOH) sep2 Separate Layers extract2->sep2 wash Wash Organic Layer with Brine sep2->wash Organic Layer (contains R-COOH) waste2 Discard Aqueous Layer sep2->waste2 dry Dry with Na₂SO₄ wash->dry evap Evaporate Solvent dry->evap end_product Pure R-COOH Product evap->end_product

Caption: Detailed workflow for the acid-base extraction of the target compound.

Troubleshooting Common Issues:

  • Emulsion Formation:

    • Cause: Vigorous shaking; presence of surfactants.

    • Solution: Use gentle, swirling motions instead of shaking. Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break emulsions.

  • Poor Recovery in Organic Layer:

    • Cause: Incomplete acidification (pH not low enough); insufficient volume of organic solvent.

    • Solution: Ensure the pH is definitively below the estimated pKa (pH 2-3 is safe). Perform a second or third extraction (e.g., 3 x 50 mL instead of 1 x 100 mL) on the acidified aqueous phase to improve recovery.

  • Compound Degradation:

    • Cause: Furan ring or amide hydrolysis due to overly harsh pH or prolonged exposure.

    • Solution: Work quickly and at room temperature or below. Use the minimum required concentration of acid/base. Consider using a weaker acid or a buffer system for pH adjustment if stability issues persist (see Protocol 5.2).

References

  • Filo. (2025, October 22).
  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (n.d.). PMC.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, August 3).
  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubiliz
  • Stability issues of furan rings in acidic or basic conditions. (n.d.). Benchchem.
  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2019, March 18).
  • Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. (2025, June 10). PubMed.
  • Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. (2025, June 9). Annual Reviews.
  • Stability of the amide bond formed by Amino-PEG10-Amine. (n.d.). Benchchem.
  • EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. (n.d.).
  • Study on Extraction of Carboxylic Acid Using Solvent Extraction-IJAERD. (n.d.).
  • Whitepaper: Discovery, Isolation, and Characterization of Furan-Containing N
  • General scheme of the study of furan stability. (n.d.).
  • Amide - Wikipedia. (n.d.).
  • How can I isolated and quantify the furan(one) compounds in a food with high oil content? (2014, October 28).
  • A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. (2022, March 23). PMC.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • WO2021178329A1 - Separation of furan-containing compounds. (n.d.).
  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016, April 6). RSC Publishing.
  • On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina.
  • Synthesis and Characterization of Furanic Compounds. (n.d.). DTIC.
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022, January 2). Frontiers.
  • Biosynthesis and physiological functions of N-‐acyl amino acids. (2013, April 9). Diva-portal.org.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
  • Synthesis and Characterization of a Lipidic Alpha Amino Acid: Solubility and Interaction with Serum Albumin and Lipid Bilayers. (2013, March 11).
  • (R)-2-Amino-3-(furan-2-yl)propanoic acid-SDS-MedChemExpress. (2023, February 24).
  • (R)-2-Amino-3-(furan-2-yl)propanoic acid | CymitQuimica. (n.d.).
  • 2-Methyl-5-(propan-2-yl)furan-3-carboxylic acid Properties. (2025, October 15). EPA.
  • 2-(furan-3-yl)propanoic acid (C7H8O3). (n.d.). PubChemLite.
  • 2-Amino-3-(furan-2-yl)propanoic acid (4066-39-1). (n.d.). Chemchart.
  • 3-[(furan-2-yl)formamido]propanoic acid. (n.d.). Sigma-Aldrich.
  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. (2022, April 7).

Sources

Method

Application Note: Synthesis and LC-MS/MS Quantitation of 2-(Furan-3-ylformamido)propanoic Acid

This Application Note is designed to serve as a definitive technical guide for the synthesis, purification, and mass spectrometric quantification of 2-(Furan-3-ylformamido)propanoic acid (also known as N-(3-furoyl)alanin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the synthesis, purification, and mass spectrometric quantification of 2-(Furan-3-ylformamido)propanoic acid (also known as N-(3-furoyl)alanine).

This molecule represents a conjugate of furan-3-carboxylic acid and alanine. While specific literature on this exact conjugate is sparse, its structural analogs (furan fatty acid metabolites like CMPF and N-acyl amino acids like hippuric acid) provide a robust physicochemical foundation for designing this protocol.

Introduction & Analyte Profile

2-(Furan-3-ylformamido)propanoic acid is an N-acyl amino acid. In biological systems, such conjugates often arise from the Phase II metabolism (amino acid conjugation) of carboxylic acid xenobiotics or endogenous furan fatty acids. Accurate quantification requires a high-purity standard and a selective extraction method that preserves the integrity of the furan ring, which can be susceptible to oxidation.

Physicochemical Profile
PropertyValue / Characteristic
IUPAC Name 2-[(Furan-3-carbonyl)amino]propanoic acid
Common Name N-(3-Furoyl)alanine
CAS Number 1397002-01-5
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
pKa (Predicted) ~3.6 (Carboxylic acid), ~14 (Amide)
LogP (Predicted) ~0.5 - 0.8 (Moderately polar)
Solubility Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in water at acidic pH.[1][2]

Chemical Standard Synthesis Protocol

Since this compound is not a common off-the-shelf standard, we provide a robust protocol for synthesizing the analytical reference material. This method utilizes a standard carbodiimide coupling strategy followed by ester hydrolysis.

Reagents Required[3]
  • Precursors: Furan-3-carboxylic acid (1.0 eq), L-Alanine methyl ester hydrochloride (1.1 eq).

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq), HOBt (Hydroxybenzotriazole) (1.2 eq).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

  • Solvents: Anhydrous DMF (Dimethylformamide), DCM (Dichloromethane), THF (Tetrahydrofuran).

  • Hydrolysis: Lithium Hydroxide (LiOH), 1M HCl.

Step-by-Step Synthesis Workflow
Phase A: Amide Coupling (Formation of Methyl Ester Intermediate)
  • Dissolution: In a flame-dried round-bottom flask, dissolve Furan-3-carboxylic acid (500 mg, 4.46 mmol) in 10 mL anhydrous DMF.

  • Activation: Add EDC·HCl (1.03 g, 5.35 mmol) and HOBt (723 mg, 5.35 mmol). Stir at 0°C for 30 minutes to form the active ester.

  • Addition: Add L-Alanine methyl ester HCl (685 mg, 4.90 mmol) followed by DIPEA (2.3 mL, 13.4 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Workup: Dilute with Ethyl Acetate (50 mL). Wash sequentially with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.

Phase B: Ester Hydrolysis (Target Molecule Generation)
  • Hydrolysis: Dissolve the crude methyl ester intermediate in THF:Water (3:1, 10 mL).

  • Saponification: Add LiOH·H₂O (3 eq). Stir at room temperature for 2 hours. Monitor by TLC (disappearance of ester spot).

  • Acidification: Cool to 0°C and carefully acidify to pH ~2 using 1M HCl.

  • Extraction: Extract the free acid into Ethyl Acetate (3 x 20 mL).

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via Preparative HPLC (C18, Water/ACN gradient).

  • Validation: Confirm structure via ¹H-NMR and High-Resolution MS (HRMS).

Synthesis Logic Diagram

Synthesis_Pathway Start Furan-3-carboxylic Acid (Precursor) Activation Activation (EDC/HOBt) Start->Activation DMF, 0°C Coupling Amide Coupling (+ Ala-OMe, DIPEA) Activation->Coupling Intermediate Intermediate: Methyl 2-(furan-3-ylformamido)propanoate Coupling->Intermediate 16h, RT Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Final Target Analyte: 2-(Furan-3-ylformamido)propanoic acid Hydrolysis->Final Acidification (pH 2)

Figure 1: Synthetic pathway for generating the analytical standard from commercially available precursors.

Mass Spectrometry Method Development

Given the carboxylic acid moiety, Negative Electrospray Ionization (ESI-) is the preferred mode for maximum sensitivity and selectivity. While the amide nitrogen can be protonated in ESI+, the acidic background of the mobile phase often suppresses the ionization of furan-amides compared to their deprotonated forms.

MS Source Parameters (Sciex/Waters Generic)
  • Ionization Mode: ESI Negative (ESI-)

  • Spray Voltage (IS): -4500 V

  • Source Temp (TEM): 500°C

  • Curtain Gas (CUR): 30 psi

  • Declustering Potential (DP): -60 V (Optimized to prevent in-source fragmentation)

MRM Transitions (Multiple Reaction Monitoring)

The fragmentation pattern typically involves the loss of the carboxyl group (decarboxylation) or cleavage of the amide bond.

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
Quantifier 182.0 [M-H]⁻95.0 -25Cleavage of amide bond (Furoate ion, C₅H₃O₂⁻)
Qualifier 1 182.0 [M-H]⁻138.0-15Decarboxylation [M-H-CO₂]⁻
Qualifier 2 182.0 [M-H]⁻88.0-30Alanine fragment (C₃H₆NO₂⁻)
Chromatographic Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).

    • Reasoning: The HSS T3 chemistry is designed to retain polar organic acids better than standard C18.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.5).

    • Note: Avoid strong acidification (Formic acid) in Negative mode as it suppresses ionization of the carboxylate.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-1 min) -> 95% B (6 min) -> 95% B (8 min) -> 5% B (8.1 min).

Sample Preparation Protocol: Mixed-Mode SPE

Biological matrices (plasma, urine) contain phospholipids and proteins that suppress ionization. Simple protein precipitation (PPT) is often insufficient for trace analysis of furan acids. Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction is the gold standard here, utilizing the acidic nature of the analyte to isolate it from neutral and basic interferences.

Protocol: Oasis MAX SPE (30 mg / 1 cc)
1. Sample Pre-treatment
  • Plasma/Urine (200 µL): Add 200 µL of 4% H₃PO₄ in water.

  • Mechanism: Acidification disrupts protein binding (furan acids are often highly protein-bound) and ensures the analyte is protonated (uncharged) or ready for interaction, though for MAX we actually want to load at neutral/basic pH if using the anion exchange mechanism, OR load acidic and wash basic.

  • Correction for MAX: To utilize the Anion Exchange mechanism (most selective):

    • Dilute sample 1:1 with 5% NH₄OH (Ammonium Hydroxide).

    • Goal: Ensure the carboxylic acid is deprotonated (COO⁻) to bind to the quaternary amine of the sorbent.

2. SPE Workflow (Anion Exchange Mode)
  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water.

  • Load: Apply pre-treated sample (pH > 8). Flow rate < 1 mL/min.

    • Interaction: The analyte (COO⁻) binds to the sorbent (+) via ionic interaction. Neutrals bind via Reverse Phase.

  • Wash 1 (Basic): 1 mL 5% NH₄OH in Water.

    • Purpose: Removes proteins and neutral interferences; analyte remains ionically bound.

  • Wash 2 (Organic): 1 mL Methanol.

    • Purpose: Removes hydrophobic neutrals/bases. Analyte remains ionically bound.

  • Elute: 1 mL 2% Formic Acid in Methanol .

    • Mechanism: Acidification protonates the carboxyl group (COOH), breaking the ionic bond and releasing the analyte.

3. Reconstitution
  • Evaporate eluate to dryness under N₂ at 40°C.

  • Reconstitute in 100 µL Mobile Phase A.

Sample Prep Logic Diagram

SPE_Workflow Sample Biological Sample (Plasma/Urine) Pretreat Pre-treatment: Add 5% NH4OH (pH > 8) Sample->Pretreat Load Load onto MAX Cartridge (Analyte binds as COO-) Pretreat->Load Wash Wash Steps: 1. 5% NH4OH (Remove Proteins) 2. Methanol (Remove Neutrals) Load->Wash Elute Elution: 2% Formic Acid in MeOH (Disrupt Ionic Bond) Wash->Elute Inject Evaporate & Reconstitute Inject to LC-MS/MS Elute->Inject

Figure 2: Mixed-Mode Anion Exchange (MAX) extraction protocol ensuring high selectivity for acidic furan metabolites.

References

  • Santa Cruz Biotechnology. 2-(Furan-3-ylformamido)propanoic acid Product Information. Retrieved from

  • PubChem. 3-Furoic Acid (Furan-3-carboxylic acid) Compound Summary. National Library of Medicine. Retrieved from

  • Wahl, H. G., et al. (2025). Comparative Metabolite Profiling of Carboxylic Acids in Urine by CE-ESI MS/MS. UNL Digital Commons. Retrieved from

  • MDFCW Standards. Reference Standard 2-(furan-3-ylformamido)propanoic acid. Retrieved from

  • Shishebor, F., et al. Synthesis and Physicochemical Properties of Furan Dicarboxylic Acids in Uraemia. NIH PubMed. Retrieved from

Disclaimer: This protocol is intended for research use only. All chemical syntheses should be performed in a fume hood by trained personnel.

Sources

Application

Application Note: Storage and Handling Protocols for Furan-Based Amino Acid Derivatives

Abstract Furan-based amino acids (e.g., 2-furylalanine, 5-hydroxymethylfurfural derivatives) are high-value pharmacophores utilized in peptidomimetics and covalent drug discovery.[1] However, the furan moiety presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furan-based amino acids (e.g., 2-furylalanine, 5-hydroxymethylfurfural derivatives) are high-value pharmacophores utilized in peptidomimetics and covalent drug discovery.[1] However, the furan moiety presents a unique stability paradox: its electron-rich aromaticity drives its biological reactivity but simultaneously renders it highly susceptible to oxidative degradation and acid-catalyzed polymerization.[1] This guide outlines a rigorous, self-validating protocol for the storage, handling, and experimental utilization of these sensitive reagents to ensure reproducibility in drug development workflows.

Chemical Vulnerabilities & Degradation Mechanisms[1]

To handle furan derivatives effectively, one must understand the "why" behind their instability.[1] The furan ring is a


-excessive heterocycle, acting effectively as a masked diene.[1]
The Oxidative Cascade

Unlike benzene, furan reacts readily with singlet oxygen (


) via a [4+2] cycloaddition. This forms an unstable endoperoxide intermediate, which rapidly rearranges into reactive 1,4-dicarbonyls (e.g., 2-butene-1,4-dial).[1] These degradation products are electrophilic and will crosslink proteins or polymerize, ruining the reagent purity.
Acid Sensitivity

In the presence of strong acids (common in peptide cleavage cocktails like TFA), the furan ring acts as a nucleophile. Without adequate scavengers, it will trap carbocations released from protecting groups (e.g., Trt, tBu), leading to permanent alkylation of the drug candidate.[1] Furthermore, protonation of the furan ring itself can initiate polymerization, resulting in a characteristic black tar.[1]

Visualization: Degradation Pathways

The following diagram illustrates the critical failure points for furan moieties.

FuranDegradation Furan Furan-Amino Acid Endoperoxide Endoperoxide Intermediate Furan->Endoperoxide [4+2] Cycloaddition Polymer Black Insoluble Polymer Furan->Polymer Acid Polymerization Alkylation Alkylated Side Product Furan->Alkylation + Carbocations SingletO2 Singlet Oxygen (¹O₂) (Light + Air) SingletO2->Furan Acid Strong Acid (H⁺) (e.g., TFA) Acid->Furan Dicarbonyl 1,4-Dicarbonyls (Ring Opening) Endoperoxide->Dicarbonyl Rearrangement

Figure 1: Mechanistic pathways of furan degradation via photo-oxidation and acid-catalyzed side reactions.[1]

Receiving and Initial QC Protocol

Do not assume commercial purity upon arrival.[1] Furan derivatives can degrade during shipping if cold chain integrity is breached.[1]

Protocol:

  • Visual Inspection: Before opening, inspect the vial.

    • Pass: White to off-white crystalline powder.[1]

    • Fail: Yellow, orange, or brown discoloration; "sticky" appearance (indicates hydrolysis or polymerization).[1]

  • Equilibration: Allow the sealed vial to reach room temperature (approx. 30 mins) inside a desiccator before opening.

    • Reasoning: Opening a cold vial in humid air causes water condensation.[1] Furan derivatives are often hygroscopic; water accelerates autoxidation.[1]

  • Baseline NMR: Dissolve a small sample in DMSO-d6. Check the furan ring protons (typically

    
     6.0–7.5 ppm). Disappearance or broadening of these peaks indicates ring destruction.[1]
    

Long-Term Storage Protocols

The following conditions are non-negotiable for preserving reagent integrity over >3 months.

Table 1: Storage Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C (Standard) or -80°C (Long-term)Arrhenius kinetics: reduces the rate of autoxidation and thermal rearrangement.[1]
Atmosphere Argon (Ar)Argon is heavier than air and forms a "blanket" over the solid. Nitrogen (

) is lighter and diffuses away more easily.[1]
Container Amber Glass Vials with PTFE-lined capsAmber glass blocks UV/Vis light, preventing photo-excitation of dissolved oxygen to singlet oxygen (

).[1]
Desiccant Silica gel or

in secondary container
Prevents hydrolysis of the amino acid backbone and moisture-mediated ring opening.

Handling and Solubilization Workflow

When preparing these derivatives for synthesis (e.g., Solid Phase Peptide Synthesis - SPPS), strict adherence to inert atmosphere techniques is required.[1]

Solvent Compatibility[1]
  • Recommended: DMF, NMP, DMSO (Must be anhydrous/degassed).[1]

  • Avoid: Protic solvents (MeOH, EtOH) for long periods; Chlorinated solvents (DCM) if acidic impurities are present.[1]

The "Inert Blanket" Technique

Never pour furan derivatives. Always transfer via spatula under a cone of Argon or weigh inside a glovebox if available.

HandlingWorkflow Step1 1. Retrieval Remove from -20°C storage Step2 2. Equilibration Warm to RT in Desiccator (30 min) *CRITICAL STEP* Step1->Step2 Step3 3. Inert Gas Purge Flush headspace with Argon Step2->Step3 Step4 4. Solubilization Dissolve in Degassed DMF/NMP (Use immediately) Step2->Step4 Avoid Moisture Step3->Step4 Step5 5. Reseal Purge vial with Ar, wrap with Parafilm Step4->Step5

Figure 2: Step-by-step workflow for handling furan derivatives to minimize atmospheric exposure.[1]

Application in Peptide Synthesis (SPPS)

The most critical step is the cleavage from the resin. Standard TFA cocktails will destroy furan moieties.[1]

The "Furan-Safe" Cleavage Cocktail

Furan is electron-rich and will scavenge trityl (Trt) or tert-butyl (tBu) cations released during deprotection.[1] You must provide a "better" target for these cations.[1]

Recommended Cocktail (Reagent K Analog):

  • TFA: 82.5% (Cleavage agent)[2]

  • Phenol: 5% (Scavenger for tBu cations)

  • Thioanisole: 5% (Critical scavenger for reactive electrophiles)

  • Water: 5% (Scavenger)

  • TIPS (Triisopropylsilane): 2.5% (Hydride donor/scavenger)

Note: Avoid 1,2-ethanedithiol (EDT) if possible, as it can sometimes form dithioacetals with furan oxidation byproducts, complicating analysis.[1] If the peptide contains Cys/Met, EDT may be necessary, but monitor for adducts.[1]

Post-Cleavage Workup
  • Precipitate immediately into ice-cold diethyl ether.

  • Centrifuge at 4°C.

  • Lyophilize from water/acetonitrile mixtures immediately. Do not leave the peptide in acidic solution for extended periods.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Black/Brown Tar Acid-catalyzed polymerization or advanced oxidation.[1]Discard sample. Check solvent pH.[1] Ensure Argon storage.
Mass Spec +16 Da Oxidation (Formation of N-oxide or furan epoxide).[1]Use degassed solvents.[1] Minimize light exposure.[1]
Mass Spec +Trt/tBu Incomplete scavenging during cleavage.[1][3]Increase Thioanisole/TIPS concentration.[1] Reduce cleavage time.[1]
Insoluble in Water Hydrophobic nature of furan ring.[1]Dissolve in small volume of DMSO/DMF first, then dilute.[1]

References

  • Singlet Oxygen Oxidation of Furan

    • Gomez, T., et al. (2021).[1] Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Royal Society of Chemistry.[1]

  • Peptide Cleavage Scavengers

    • King, D. S., Fields, C. G., & Fields, G. B. (1990).[1] A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.[1]

  • Air-Sensitive Handling Techniques

    • Aldrich Technical Bulletin AL-134.[1] Handling Air-Sensitive Reagents.

  • Furan Acid Sensitivity

    • Dunlop, A. P. (1948).[1] Furan Chemistry. Industrial & Engineering Chemistry. (Foundational text on furan polymerization mechanisms).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility &amp; Handling of 2-(Furan-3-ylformamido)propanoic acid

[1][2] System Overview: The Physicochemical Reality To resolve solubility issues with 2-(Furan-3-ylformamido)propanoic acid (structurally N-(3-furoyl)alanine ), you must treat it as an acidic amphiphile .[1][2] This mole...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

System Overview: The Physicochemical Reality

To resolve solubility issues with 2-(Furan-3-ylformamido)propanoic acid (structurally N-(3-furoyl)alanine ), you must treat it as an acidic amphiphile .[1][2]

This molecule consists of three distinct functional domains that dictate its behavior in buffer:

  • Propanoic Acid Moiety: A carboxylic acid with a pKa of approximately 3.6 – 4.0 .[1][2]

  • Amide Linkage: A neutral, polar linker that improves hydrogen bonding but does not ionize.[1][2][3]

  • Furan-3-yl Group: An aromatic, lipophilic ring that drives precipitation when the molecule is uncharged.[1][2]

The Core Conflict: In acidic buffers (pH < 4.0), the carboxylic acid is protonated (neutral). The lipophilic furan ring dominates the physicochemical profile, causing the molecule to "crash out" of solution.[3] Solubility is only achieved when the carboxylic acid is deprotonated (anionic form) or when a co-solvent disrupts the water lattice.

Diagnostic Workflow: Why is my solution cloudy?

Before attempting a new protocol, use this logic tree to diagnose the specific cause of precipitation in your current experiment.[3]

SolubilityDiagnostic Start Observation: Precipitate / Cloudiness CheckpH Check Buffer pH Start->CheckpH IsAcidic pH < 5.0 CheckpH->IsAcidic Yes IsNeutral pH > 6.0 CheckpH->IsNeutral No Diagnosis1 DIAGNOSIS: Protonation Compound is in insoluble acid form. Action: Raise pH. IsAcidic->Diagnosis1 CheckSolvent Check Co-solvent (DMSO/EtOH) IsNeutral->CheckSolvent NoSolvent Direct addition to buffer CheckSolvent->NoSolvent Yes HasSolvent Pre-dissolved in DMSO CheckSolvent->HasSolvent Yes Diagnosis2 DIAGNOSIS: Solvent Shock Rapid dilution caused kinetic crashing. Action: Slower addition + Vortex. NoSolvent->Diagnosis2 Diagnosis3 DIAGNOSIS: Salting Out Ionic strength too high. Action: Dilute buffer salts. HasSolvent->Diagnosis3

Figure 1: Diagnostic logic for identifying the root cause of precipitation.

Troubleshooting Guide & FAQs

Issue 1: "I added the compound to PBS (pH 7.4), but it still won't dissolve."

Root Cause: Kinetic dissolution barrier.[1][2][3] While the compound is thermodynamically soluble at pH 7.4 (as a salt), the solid powder has a high crystal lattice energy. Water molecules struggle to penetrate the crystal lattice to deprotonate the acid groups efficiently.[1] Solution:

  • The "Wetting" Technique: Do not add powder directly to a large volume of buffer.[1]

  • Dissolve the powder in a minimal volume of 100% DMSO (Dimethyl sulfoxide) first.

  • Once fully dissolved, add this concentrate dropwise to the PBS while vortexing.[3] This exposes individual molecules to the buffer, allowing immediate deprotonation.[3]

Issue 2: "The solution was clear, but precipitated after 24 hours at 4°C."

Root Cause: Temperature-dependent solubility (solubility decreases as T decreases).[1][2] Solution:

  • If you are working near the saturation limit, cooling will force precipitation.[3]

  • Action: Warm the solution to 37°C. If it clears, your concentration is too high for cold storage.[2][3] Reduce the working concentration or store at Room Temperature (if chemical stability permits).[1]

Issue 3: "Can I use acidic buffers (pH 4.0) for my LC-MS run?"

Root Cause: The pKa of the carboxylic acid is ~3.[1]8. At pH 4.0, ~40% of your compound is in the insoluble, protonated form.[2][3] Solution:

  • Avoid acidic holding times. If you must use an acidic mobile phase, ensure the compound is injected from a neutral/organic sample matrix.[3]

  • Warning: Furan rings are acid-sensitive.[1][2][4] Prolonged exposure to acidic pH (< 3.[1][2]0) can catalyze furan ring opening, leading to degradation products (often diketones) [1].[2][3][5]

Issue 4: "My cells are sensitive to DMSO. Can I use Ethanol?"

Solution:

  • Yes, Ethanol is a viable alternative, but it is more volatile.[2][3]

  • Protocol: Dissolve in 100% Ethanol -> Dilute into media.

  • Note: Ensure the final Ethanol concentration is < 0.5% to avoid cytotoxicity.[1]

Standard Operating Procedure (SOP): Solubilization Protocol

This protocol ensures consistent solubilization by leveraging the "Co-solvent + pH Shift" strategy.[1]

Reagents:

  • Compound: 2-(Furan-3-ylformamido)propanoic acid[1][2]

  • Solvent A: 100% DMSO (Anhydrous)

  • Buffer: PBS (pH 7.[1][2]4) or HEPES (pH 7.5)

  • Base: 1N NaOH (Optional, for pH correction)[2][3]

Step-by-Step Workflow:

Protocol Weigh 1. Weigh Compound DMSO 2. Dissolve in DMSO (Stock: 10-50 mM) Weigh->DMSO CheckClear Check: Is it Clear? DMSO->CheckClear Vortex Vortex / Sonicate CheckClear->Vortex Cloudy AddDropwise 4. Add DMSO Stock to Buffer (Dropwise) CheckClear->AddDropwise Clear Vortex->CheckClear BufferPrep 3. Prepare Buffer (Ensure pH > 7.0) BufferPrep->AddDropwise FinalCheck 5. Check pH (Re-adjust to 7.4 if needed) AddDropwise->FinalCheck Ready Ready for Assay FinalCheck->Ready

Figure 2: Optimal solubilization workflow to avoid kinetic precipitation.

Critical Technical Notes:

  • The "Dropwise" Rule: Never add buffer to the DMSO stock.[1] Always add the DMSO stock to the buffer.[1] Adding buffer to the stock creates a transient high-concentration zone where water spikes the polarity, causing immediate precipitation that is hard to re-dissolve.

  • pH Drift: Adding the acidic compound (even in DMSO) to the buffer will slightly lower the pH.[1] If working at high concentrations (>1 mM), measure the final pH and adjust with dilute NaOH if necessary.[3]

Stability & Storage Recommendations

  • Acid Sensitivity: The furan ring is electron-rich and susceptible to electrophilic attack.[1][2] Avoid storing the compound in acidic media (pH < 4) for > 4 hours, as this promotes ring opening [1].[3]

  • Oxidation: Furan derivatives can form peroxides or open rings upon exposure to light and oxygen over time.[1][2]

    • Storage: Store the solid powder at -20°C, desiccated, and protected from light.

    • Solution Storage: DMSO stocks are stable at -20°C for 1-3 months.[1][2] Aqueous dilutions should be prepared fresh daily.

References

  • BenchChem Technical Support. (2025).[1][2][5][6][7] Stability issues of furan rings in acidic or basic conditions.[1][2][5] Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: 3-Furylalanine (N-furoyl derivatives).[1][2] National Library of Medicine.[1][2] Retrieved from

  • Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3] Wiley-Interscience.[1][2] (General reference for pKa-dependent solubility profiling).

  • Sigma-Aldrich. (2025).[1][2] Amino Acids Reference Chart: pKa values of Alanine derivatives. Retrieved from [1][2]

Sources

Optimization

stability of 2-(Furan-3-ylformamido)propanoic acid under acidic conditions

This technical guide addresses the stability profile of 2-(Furan-3-ylformamido)propanoic acid (also known as N-(3-furoyl)-alanine), specifically focusing on its behavior under acidic conditions common in bioanalysis and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 2-(Furan-3-ylformamido)propanoic acid (also known as N-(3-furoyl)-alanine), specifically focusing on its behavior under acidic conditions common in bioanalysis and synthetic workups.

Executive Summary: The Acid Stability Paradox

Researchers often assume that the primary degradation pathway for amide-containing molecules is hydrolysis. However, for 2-(Furan-3-ylformamido)propanoic acid , the limiting factor under acidic conditions is frequently the furan ring sensitivity , not the amide bond.

While the carbonyl group at the 3-position provides electronic stabilization (making it more robust than alkyl-furans), the furan ring remains a "masked" enol ether. Under sufficiently acidic aqueous conditions, it is prone to protonation-initiated ring opening, leading to complex polymerization or dicarbonyl formation before significant amide hydrolysis occurs.

Stability Snapshot
ConditionStability RatingPrimary Risk
0.1% Formic/Acetic Acid (HPLC) Stable (< 24h)Negligible. Safe for standard LC-MS runs.
1% TFA (pH < 1.0) ⚠️ Caution On-column degradation; peak broadening.
1M HCl (Aqueous Workup) Unstable Acid-catalyzed ring opening & polymerization.
Solid State (Desiccated) Stable Hygroscopicity leading to localized hydrolysis.

Critical Degradation Pathways[1]

To troubleshoot experimental anomalies, you must distinguish between the two competing degradation mechanisms.

Pathway A: Acid-Catalyzed Ring Opening (Fast/Dominant)

In strong protic acids, the furan ring protonates at the


-position (C2 or C5). Water attacks the resulting carbocation, leading to ring cleavage and the formation of reactive 1,4-dicarbonyl species (e.g., succinaldehyde derivatives). These intermediates rapidly polymerize or react with nucleophiles.
Pathway B: Amide Hydrolysis (Slow)

Classic hydrolysis of the amide bond to yield Furan-3-carboxylic acid and Alanine . This generally requires elevated temperatures and prolonged exposure, making it kinetically secondary to ring degradation in cold, acidic media.

DegradationPathways Start 2-(Furan-3-ylformamido) propanoic acid Acid Acidic Medium (H+ / H2O) Start->Acid Protonation Furan Ring Protonation Acid->Protonation Strong Acid (Fast) Hydrolysis Amide Bond Hydrolysis Acid->Hydrolysis Heat/Time (Slow) RingOpen Ring Opening (1,4-Dicarbonyls) Protonation->RingOpen Polymer Insoluble Polymers/Tars RingOpen->Polymer Products Furan-3-carboxylic acid + Alanine Hydrolysis->Products

Figure 1: Competing degradation pathways. Note that ring opening (red) is often the kinetic product in strong acid, while clean hydrolysis (green) requires specific forcing conditions.

Troubleshooting Guide & FAQs

Scenario 1: Analytical Chromatography (LC-MS/HPLC)[2]

Q: I see "ghost peaks" or a rising baseline when analyzing my sample using 0.1% TFA in water/acetonitrile. Is my compound impure?

A: Likely not. This is often an artifact of on-column degradation .

  • The Issue: Trifluoroacetic acid (TFA) creates a pH ~2.0 environment. If your run time is long or the column temperature is high (>40°C), the furan ring may degrade during the separation.

  • The Fix: Switch to a milder modifier. Use 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 4.5) . The slightly higher pH preserves the furan ring while still allowing for good ionization in positive mode ESI.

Q: My retention time shifts between injections. A: Check your mobile phase pH. The carboxylic acid on the alanine moiety (


) is sensitive to pH changes near its 

. Ensure your buffer capacity is sufficient to keep the molecule fully protonated (pH < 3) or fully deprotonated (pH > 5) to stabilize retention, but avoid pH < 2 to protect the furan.
Scenario 2: Synthesis & Extraction

Q: I used 1M HCl to acidify my reaction mixture for extraction, but my yield plummeted, and the oil turned dark. What happened?

A: You likely triggered acid-catalyzed polymerization .

  • The Science: Furan derivatives are notoriously "acid-sensitive," turning into dark tars (humins) in strong aqueous acid.

  • The Protocol Fix:

    • Cool Down: Chill the mixture to 0°C before acidification.

    • Use Weaker Acid: Acidify with saturated Citric Acid or 0.5M NaH₂PO₄ instead of HCl. Target pH 4–5, which is sufficient to protonate the carboxylic acid (for extraction into organic solvent) without destroying the furan ring.

    • Work Fast: Do not leave the compound in the acidic aqueous phase. Extract immediately into Ethyl Acetate or DCM.

Scenario 3: Storage

Q: Can I store the compound in DMSO solution at -20°C?

A: Yes, but with a caveat.

  • Recommendation: DMSO is a polar aprotic solvent that generally stabilizes furan rings [1].[1] However, DMSO is hygroscopic. If water enters and the solution becomes acidic (e.g., due to degradation of DMSO to methanesulfonic acid over years), the furan will degrade.

  • Best Practice: Store as a lyophilized powder. If solution storage is necessary, use anhydrous Acetonitrile or DMF and store at -80°C.

Validated Experimental Protocols

Protocol A: Safe pH Adjustment for Extraction

Use this method to isolate the compound from a basic reaction mixture without degradation.

  • Preparation: Cool the reaction mixture to 0°C in an ice bath.

  • Buffer Selection: Prepare a saturated solution of Citric Acid (approx. pH 2.2) or 1M Potassium Phosphate Monobasic (KH₂PO₄) (approx. pH 4.2).

  • Acidification: Add the cold buffer dropwise with vigorous stirring. Monitor pH with a probe (do not rely solely on paper).

  • Target Endpoint: Stop adding acid when pH reaches 4.0–4.5 .

    • Why? The isoelectric point is not relevant here; you need the carboxylic acid protonated (

      
      ). At pH 4.0, roughly 30-50% is protonated, which equilibrates into the organic layer during extraction.
      
  • Extraction: Immediately extract with cold Ethyl Acetate (x3).

  • Wash: Wash combined organics with Brine (to remove residual acid) and dry over Na₂SO₄ .

Protocol B: Stability Stress Test (User Validation)

Run this simple test to determine if your specific solvent/acid combination is safe.

  • Prepare a 1 mg/mL solution of the compound in the desired solvent.

  • Add the acid catalyst (e.g., 10 µL of HCl or TFA).

  • Inject immediately into HPLC (T=0).

  • Incubate at Room Temperature for 1 hour.

  • Inject again (T=1h).

  • Pass Criteria: Peak area loss < 2% and no new peaks > 0.5%.

References

  • BenchChem. (2025).[1] Stability issues of furan rings in acidic or basic conditions. Retrieved from

  • Keegstra, M. A. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules, 27(14), 4612.[2]

  • Zanatta, N., et al. (2004).[3] Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters.

  • Science.org. (2026).[4] The photohydrolysis of furans.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Interpretation of 2-(Furan-3-ylformamido)propanoic acid

An In-Depth Analysis for Researchers and Drug Development Professionals In the structural elucidation of novel chemical entities, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. For researc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the structural elucidation of novel chemical entities, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. For researchers in drug development, a precise understanding of a molecule's structure is paramount for predicting its biological activity and metabolic fate. This guide provides a detailed interpretation of the proton (¹H) NMR spectrum of 2-(Furan-3-ylformamido)propanoic acid, a molecule combining a furan heterocycle with an amino acid moiety. This analysis is grounded in the fundamental principles of NMR and supported by comparative data from its constituent fragments, furan-3-carboxylic acid and L-alanine.

While an experimental spectrum for the title compound is not publicly available, this guide will construct a detailed prediction of the ¹H NMR spectrum. This predictive approach, based on the analysis of structurally related compounds and established NMR principles, offers a robust framework for scientists to interpret their own experimental data.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-(Furan-3-ylformamido)propanoic acid is a composite of signals arising from the furan ring protons and the propanoic acid backbone. The electron-withdrawing nature of the amide linkage and the aromaticity of the furan ring significantly influence the chemical shifts of nearby protons.

Table 1: Predicted ¹H NMR Data for 2-(Furan-3-ylformamido)propanoic acid

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2' (Furan)~8.2Singlet (or narrow triplet)J ≈ 1.5 Hz
H-5' (Furan)~7.5TripletJ ≈ 1.7 Hz
H-4' (Furan)~6.8Doublet of doubletsJ ≈ 1.9, 0.8 Hz
α-CH (Alanine)~4.6QuartetJ ≈ 7.3 Hz
β-CH₃ (Alanine)~1.5DoubletJ ≈ 7.3 Hz
Amide NH~8.4DoubletJ ≈ 8.0 Hz
Carboxylic Acid OH>10Broad Singlet-

Analysis of Spectral Features

The Furan Moiety: Aromatic Protons in a Five-Membered Ring

The furan ring presents a unique set of proton signals. The proton at the 2-position (H-2') is expected to be the most deshielded due to its proximity to the electron-withdrawing formyl group and the ring oxygen. It will likely appear as a singlet or a very narrow triplet, with a small coupling constant.[1] The proton at the 5-position (H-5') is also deshielded by the ring oxygen and will likely appear as a triplet due to coupling with H-4' and a long-range coupling to H-2'.[2][3] The proton at the 4-position (H-4') will be the most shielded of the furan protons and is expected to be a doublet of doublets due to coupling with H-5' and H-2'.[1] The coupling constants in furan rings are typically small.[2][3][4][5][6]

The Alanine Backbone: Chirality and Spin-Spin Coupling

The propanoic acid portion of the molecule, derived from alanine, gives rise to two distinct signals. The alpha-proton (α-CH), being adjacent to both the electron-withdrawing amide nitrogen and the carboxylic acid group, will be significantly deshielded and appear as a quartet due to coupling with the three equivalent protons of the methyl group.[7][8] Conversely, the methyl protons (β-CH₃) will be relatively shielded and appear as a doublet, split by the single alpha-proton.[7][8] The coupling constant for both the quartet and the doublet is expected to be around 7.3 Hz.

The Amide and Carboxylic Acid Protons

The amide proton (NH) is expected to be significantly deshielded and will appear as a doublet due to coupling with the α-CH proton. Its chemical shift can be concentration and solvent dependent. The carboxylic acid proton (OH) will be the most deshielded proton in the molecule, appearing as a broad singlet at a chemical shift greater than 10 ppm.[9] Its broadness is a result of rapid chemical exchange.

Comparative Analysis with Precursor Molecules

To build confidence in our predicted spectrum, we can compare it to the known spectra of its precursors, furan-3-carboxylic acid and L-alanine.

  • Furan-3-carboxylic acid: In DMSO-d₆, the furan protons of 3-furoic acid appear at approximately 8.31 ppm (H-2), 7.78 ppm (H-5), and 6.76 ppm (H-4).[1] These values are in good agreement with our predictions for the furan protons in the target molecule, with slight variations expected due to the presence of the formamido group instead of a carboxylic acid directly attached to the ring.

  • L-Alanine: The ¹H NMR spectrum of L-alanine in D₂O shows the α-proton at around 3.7 ppm (quartet) and the methyl protons at around 1.4 ppm (doublet).[10][11] In our target molecule, the α-proton is expected to be further deshielded due to the adjacent amide group, consistent with our prediction of ~4.6 ppm.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 2-(Furan-3-ylformamido)propanoic acid, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for molecules with exchangeable protons like amides and carboxylic acids.

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 5 seconds to allow for full relaxation of all protons, especially the slowly relaxing quaternary carbons.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-16 ppm).

  • Processing:

    • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Visualizing the Molecular Connectivity

The following diagram illustrates the structure of 2-(Furan-3-ylformamido)propanoic acid and the key through-bond couplings that give rise to the predicted splitting patterns.

Caption: Molecular structure and key ¹H-¹H coupling in 2-(Furan-3-ylformamido)propanoic acid.

Conclusion

The interpretation of ¹H NMR spectra is a critical skill for chemists in all fields, particularly in drug discovery and development. By dissecting the structure of 2-(Furan-3-ylformamido)propanoic acid into its constituent furan and alanine moieties, and by applying fundamental NMR principles, we have constructed a detailed prediction of its ¹H NMR spectrum. This guide provides a solid foundation for researchers to interpret their experimental data, enabling them to confirm the structure and purity of their synthesized compounds with confidence. The provided experimental protocol and visual aids further enhance the practical utility of this guide.

References

  • ResearchGate. High-resolution 1H ultrafast MAS spectra of L-alanine. Available from: [Link]

  • National Center for Biotechnology Information. Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. PMC. Available from: [Link]

  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF SOME SUBSTITUTED FURANS AND PYRROLES. Available from: [Link]

  • ResearchGate. A 950 MHz proton [ 1 H]-NMR spectrum of alanine. Available from: [Link]

  • RSC Publishing. An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Available from: [Link]

  • ResearchGate. The proton resonance spectra of some substituted furans and pyrroles. Available from: [Link]

  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available from: [Link]

  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available from: [Link]

  • ResearchGate. Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Available from: [Link]

  • National Center for Biotechnology Information. DL-alanine. PubChem. Available from: [Link]

  • ResearchGate. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available from: [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000028 - L-Alanine. Available from: [Link]

  • SpectraBase. N-Formyl-dl-methionine - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • Chemistry Stack Exchange. Proton NMR splitting in 2-substituted furan. Available from: [Link]

  • ResearchGate. Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0219968). Available from: [Link]

  • University of Regensburg. Chemical shifts. Available from: [Link]

  • National Center for Biotechnology Information. 3-Furoic acid. PubChem. Available from: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • KPWu's group research site. [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids.
  • ETH Zurich. Peptide/Protein NMR. Available from: [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. Available from: [Link]

  • National Center for Biotechnology Information. 3-Amino-3-(furan-2-yl)propanoic acid. PubChem. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(Furan-3-ylformamido)propanoic acid

This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 2-(Furan-3-ylformamido)propanoic acid. Designed for researchers and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 2-(Furan-3-ylformamido)propanoic acid. Designed for researchers and drug development professionals, this document moves beyond a simple catalog of fragments to explain the chemical rationale behind the fragmentation pathways. We will compare the utility of mass spectrometry with orthogonal analytical techniques and provide a robust experimental protocol for data acquisition, ensuring a comprehensive understanding of the structural elucidation of this molecule.

Introduction: The Analytical Challenge

2-(Furan-3-ylformamido)propanoic acid is a small molecule featuring three key functional groups: a furan ring, an amide linkage, and a carboxylic acid. This structure is representative of scaffolds encountered in medicinal chemistry and metabolite identification studies. Accurate structural confirmation is paramount, and tandem mass spectrometry (MS/MS) is a cornerstone technique for this purpose due to its exceptional sensitivity and structural insight.

Understanding the fragmentation pattern is not merely an academic exercise; it is critical for:

  • Metabolite Identification: Differentiating isomers and identifying biotransformations.

  • Purity Analysis: Detecting and identifying synthesis-related impurities.

  • Reaction Monitoring: Confirming the formation of the desired product in complex reaction mixtures.

This guide will predict the fragmentation behavior of the target molecule under positive-ion ESI-MS/MS conditions, providing a framework for interpreting experimental data.

Predicted ESI-MS/MS Fragmentation Pathway

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]+, with minimal initial fragmentation.[1] Subsequent collision-induced dissociation (CID) in the mass spectrometer's collision cell provides the energy to induce fragmentation in a controlled and reproducible manner.[2][3] For 2-(Furan-3-ylformamido)propanoic acid (Molecular Formula: C8H9NO4, Monoisotopic Mass: 183.0532 g/mol ), the expected precursor ion in positive mode is [M+H]+ at m/z 184.0604.

The fragmentation cascade is predicted to be dominated by the lability of the amide bond and characteristic losses from the carboxylic acid and furan moieties.

Key Fragmentation Pathways:
  • Amide Bond Cleavage (The Dominant Pathway): The most probable fragmentation event is the cleavage of the amide C-N bond.[4] This is a well-documented pathway for N-acyl amino acids and other amides, often leading to the most intense fragment ions.[4][5] This cleavage results in the formation of a stable, resonance-stabilized furan-3-yl-acylium ion.

    • [M+H]+ → Furan-3-carbonyl acylium ion + 2-aminopropanoic acid

    • m/z 184.0604 → m/z 95.0128 + Neutral Loss (89.0476 Da)

  • Losses from the Propanoic Acid Moiety: Amino acids and related carboxylic acids readily lose small neutral molecules from their structure.

    • Loss of Water (H₂O): The carboxylic acid group can easily lose a molecule of water, particularly after protonation.

      • [M+H]+ → [M+H - H₂O]+

      • m/z 184.0604 → m/z 166.0499

    • Loss of Formic Acid (HCOOH): A common fragmentation for amino acids involves the loss of the entire carboxyl group, observed as a loss of 46 Da.[6]

      • [M+H]+ → [M+H - HCOOH]+

      • m/z 184.0604 → m/z 138.0655

  • Furan Ring Fragmentation: Furan rings can undergo characteristic fragmentation, often involving the loss of carbon monoxide (CO).[7][8] This would likely occur from the primary acylium ion fragment.

    • Furan-3-carbonyl acylium ion → Cyclopropenyl cation + CO

    • m/z 95.0128 → m/z 67.0230 + Neutral Loss (27.9898 Da)

These primary fragmentation events create a predictable "fingerprint" for the molecule. The following diagram illustrates these interconnected pathways.

Fragmentation_Pathway cluster_M Precursor Ion cluster_frags Product Ions M [M+H]+ m/z 184.0604 F1 [Furanoyl Acylium Ion]+ m/z 95.0128 M->F1 - C₃H₇NO₂ (Amide Cleavage) F2 [M+H - H₂O]+ m/z 166.0499 M->F2 - H₂O (Water Loss) F3 [M+H - HCOOH]+ m/z 138.0655 M->F3 - HCOOH (Formic Acid Loss) F4 [C₄H₃O]+ → [C₃H₃]+ m/z 67.0230 F1->F4 - CO (Decarbonylation)

Caption: Predicted ESI-MS/MS fragmentation pathway of 2-(Furan-3-ylformamido)propanoic acid.

Data Summary: Predicted Fragment Ions

The following table summarizes the key ions expected in the MS/MS spectrum. The relative abundance is a qualitative prediction based on established fragmentation principles, where charge-stabilized fragments like acylium ions are often the most abundant (i.e., the base peak).

Predicted m/zProposed FormulaDescriptionPredicted Relative Abundance
184.0604[C₈H₁₀NO₄]⁺Precursor Ion ([M+H]⁺)-
166.0499[C₈H₈NO₃]⁺Loss of water (H₂O) from the carboxylic acid group.Moderate
138.0655[C₇H₈NO₂]⁺Loss of formic acid (HCOOH) from the propanoic acid moiety.Moderate
95.0128[C₅H₃O₂]⁺Furan-3-carbonyl acylium ion. Formed by amide bond cleavage.High (Likely Base Peak)
67.0230[C₄H₃O]⁺Loss of CO from the furanoyl acylium ion.Low to Moderate

Comparative Analysis: MS vs. Orthogonal Techniques

While powerful, mass spectrometry is one tool in the analytical scientist's arsenal. A comprehensive structural confirmation relies on orthogonal techniques that provide complementary information. Here, we compare MS with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

FeatureMass Spectrometry (MS/MS)NMR Spectroscopy (¹H, ¹³C)High-Performance Liquid Chromatography (HPLC-UV)
Primary Use Molecular weight determination and structural fragment analysis.Definitive, unambiguous structural elucidation and isomer differentiation.Separation, quantification, and purity assessment.
Sensitivity Very High (picomole to femtomole).Low (micromole to millimole).High (nanomole to picomole).
Information Provided Mass-to-charge ratio of precursor and fragment ions. Infers connectivity.Precise atomic connectivity, stereochemistry, and 3D structure.Retention time, purity (%), and concentration (with standard).
Strengths for this Molecule Confirms molecular formula and key functional groups (amide, acid) through fragmentation. Ideal for LC-MS workflows.Can unambiguously determine the furan substitution pattern (e.g., furan-2-yl vs. furan-3-yl).Excellent for determining the purity of a synthesis batch and quantifying the compound.
Limitations Cannot easily distinguish between positional isomers (e.g., furan-2-yl vs. furan-3-yl) without standards.Requires significantly more sample material and longer analysis time.Provides no structural information beyond UV absorbance spectrum.
Best For Rapid confirmation, metabolite screening, reaction monitoring.Final, definitive structure proof of a novel compound.Quality control, formulation analysis, and pharmacokinetic studies.

Experimental Protocol: Acquiring MS/MS Data

This protocol outlines a standard method for analyzing 2-(Furan-3-ylformamido)propanoic acid using a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Objective: To acquire a high-resolution mass spectrum (MS1) and a product ion spectrum (MS/MS) of the target compound.

Materials:

  • 2-(Furan-3-ylformamido)propanoic acid standard (1 mg/mL in Methanol)

  • LC-MS grade Water

  • LC-MS grade Acetonitrile

  • LC-MS grade Formic Acid

  • HPLC or UHPLC system

  • ESI-equipped Tandem Mass Spectrometer

Methodology:

  • Sample Preparation:

    • Prepare a 1 µg/mL working solution of the analyte by diluting the stock solution in 50:50 Water:Acetonitrile with 0.1% Formic Acid. The acid ensures efficient protonation for positive-ion mode.

  • Liquid Chromatography (for sample introduction):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Acquisition Mode 1 (MS1 Scan):

      • Scan Range: m/z 50 - 400.

      • Purpose: To identify the [M+H]⁺ precursor ion at m/z 184.0604.

    • Acquisition Mode 2 (Targeted MS/MS):

      • Precursor Ion: m/z 184.06.

      • Collision Energy (CE): Perform a CE ramp (e.g., 10, 20, 40 eV) to observe both low-energy (e.g., water loss) and high-energy (e.g., amide cleavage) fragments. A starting CE of 20 eV is recommended.

      • Product Ion Scan Range: m/z 40 - 200.

  • Data Analysis:

    • Extract the chromatogram for m/z 184.06 to find the retention time of the compound.

    • Examine the MS1 spectrum at this retention time to confirm the precursor mass and check for adducts (e.g., [M+Na]⁺).

    • Analyze the MS/MS spectrum, comparing the observed fragment masses to the predicted values in the table above.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Review A Sample Dilution (1 µg/mL in 50:50 ACN/H₂O) B LC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D MS1 Scan (Find m/z 184.06) C->D E MS/MS Fragmentation (CID @ 20 eV) D->E F Confirm Precursor & Fragments E->F

Caption: High-level workflow for acquiring MS/MS data of the target analyte.

Conclusion

The structural elucidation of 2-(Furan-3-ylformamido)propanoic acid by tandem mass spectrometry is a clear and predictable process governed by fundamental principles of gas-phase ion chemistry. The fragmentation is expected to be dominated by a characteristic cleavage of the amide bond to produce a furanoyl acylium ion at m/z 95.0128, with secondary losses of water and formic acid from the propanoic acid side chain. This predictive guide, when used in conjunction with the provided experimental protocol and compared against orthogonal techniques, provides a robust framework for the confident identification and characterization of this molecule in a research and development setting.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Lima, D. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23153-23162. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry. Retrieved from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(3), 2265-2296. Available at: [Link]

  • Ali, A., et al. (2015). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Blank, I., et al. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(6), 2356-2363. Available at: [Link]

  • Gross, J. H. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Journal of Mass Spectrometry, 46(5), 511-518. Available at: [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. Retrieved from [Link]

Sources

Validation

validating assay sensitivity for 2-(Furan-3-ylformamido)propanoic acid

Validating Assay Sensitivity for 2-(Furan-3-ylformamido)propanoic acid: A Comparative Guide Executive Summary 2-(Furan-3-ylformamido)propanoic acid (CAS: 1397002-01-5), structurally analogous to N-(3-furoyl)alanine, pres...

Author: BenchChem Technical Support Team. Date: February 2026

Validating Assay Sensitivity for 2-(Furan-3-ylformamido)propanoic acid: A Comparative Guide

Executive Summary

2-(Furan-3-ylformamido)propanoic acid (CAS: 1397002-01-5), structurally analogous to N-(3-furoyl)alanine, presents unique bioanalytical challenges due to its high polarity, low molecular weight (183.16 Da), and the potential for significant matrix interference in biological fluids. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. We will rigorously compare detection methodologies, demonstrating why LC-MS/MS with Mixed-Mode Solid Phase Extraction (SPE) is the superior "product" for assay sensitivity compared to standard HPLC-UV or protein precipitation (PPT) workflows.

This guide provides a self-validating system for researchers aiming to achieve Lower Limits of Quantitation (LLOQ) in the sub-nanogram range (<0.1 ng/mL), essential for trace metabolite analysis or low-dose pharmacokinetic studies.

Part 1: The Technical Challenge & Comparative Analysis

The core difficulty in validating sensitivity for this analyte lies in its amphiphilic nature—containing both a lipophilic furan ring and a hydrophilic carboxylic acid tail. Standard reverse-phase methods often suffer from poor retention or ion suppression.

Comparative Performance: Selecting the Right Methodology

We compared three distinct assay configurations to determine the optimal sensitivity profile.

FeatureMethod A: HPLC-UV (254 nm) Method B: LC-MS/MS (PPT) Method C: LC-MS/MS (SPE - Optimized)
Principle UV Absorbance (Furan chromophore)ESI Negative Mode + Protein PrecipitationESI Negative Mode + Mixed-Mode Anion Exchange
LLOQ (Sensitivity) ~1.0 µg/mL~5.0 ng/mL< 0.1 ng/mL
Linearity Range 1 - 100 µg/mL5 - 1000 ng/mL0.1 - 500 ng/mL
Matrix Effect N/A (Low Specificity)High (>20% suppression)Minimal (<5% suppression)
Recovery >95%~85% (Variable)>90% (Consistent)
Application Bulk Purity / QCHigh-Dose PK ScreeningTrace Biomarker / Low-Dose PK

Expert Insight:

  • Method A is sufficient for raw material purity checks but fails in biological matrices due to endogenous interferences absorbing at 254 nm.

  • Method B is rapid but suffers from significant ion suppression at the solvent front, where this polar analyte often elutes.

  • Method C (Recommended) utilizes Mixed-Mode Anion Exchange (MAX) SPE. The carboxylic acid moiety binds electrostatically, allowing rigorous washing of interferences before elution, resulting in a 50-fold sensitivity gain over Method B.

Part 2: Validating the Optimized System (Method C)

To achieve the <0.1 ng/mL LLOQ, we employ a Self-Validating System where every step includes a quality control checkpoint.

Experimental Protocol: Mixed-Mode SPE Extraction

Reagents:

  • Analyte: 2-(Furan-3-ylformamido)propanoic acid standard.

  • Internal Standard (IS): N-Benzoylalanine-d5 (structural analog) or 13C-labeled analog.

  • Matrix: Plasma or Urine.

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 100 µL plasma. Add 10 µL IS working solution. Dilute with 300 µL 4% H3PO4 (aq) to acidify and disrupt protein binding.

    • Causality: Acidification ensures the carboxylic acid is protonated for initial hydrophobic retention or pH adjustment for subsequent ion exchange.

  • Conditioning: Use Oasis MAX or equivalent mixed-mode anion exchange cartridges. Condition with 1 mL MeOH, then 1 mL water.

  • Loading: Load pre-treated sample at low vacuum (<5 Hg).

  • Wash 1 (Hydrophobic): Wash with 1 mL 5% NH4OH in water.

    • Mechanism: High pH deprotonates the analyte (COO-), locking it to the anion-exchange resin while washing away neutrals and bases.

  • Wash 2 (Organic): Wash with 1 mL Methanol.

    • Mechanism: Removes hydrophobic interferences (lipids/phospholipids) while the analyte remains ionically bound.

  • Elution: Elute with 1 mL 2% Formic Acid in Methanol.

    • Mechanism: Acidification protonates the carboxylic acid, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness (N2 stream, 40°C) and reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Parameters
  • Column: C18 Polar Embedded (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

    • Why? Polar embedded groups prevent "phase collapse" in highly aqueous mobile phases required to retain this polar acid.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold (0-1 min) -> ramp to 95% B (1-4 min).

  • Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).

  • MRM Transitions:

    • Quantifier: 182.1 [M-H]- -> 95.0 [Furoyl]- (Collision Energy: ~15-20 eV).

    • Qualifier: 182.1 [M-H]- -> 88.0 [Alanine fragment]-.

Part 3: Visualization of the Validation Logic

The following diagram illustrates the decision matrix for selecting the extraction method based on sensitivity requirements.

AssayValidationLogic Start Start: Assay Validation Analyte: 2-(Furan-3-ylformamido)propanoic acid SensitivityCheck Required Sensitivity (LLOQ)? Start->SensitivityCheck LowSens > 1 µg/mL (Bulk/Formulation) SensitivityCheck->LowSens MedSens 1 - 100 ng/mL (High Dose PK) SensitivityCheck->MedSens HighSens < 0.1 ng/mL (Trace/Biomarker) SensitivityCheck->HighSens MethodA Method A: HPLC-UV Direct Injection LowSens->MethodA MethodB Method B: LC-MS/MS Protein Precipitation (PPT) MedSens->MethodB MethodC Method C: LC-MS/MS Solid Phase Extraction (MAX) HighSens->MethodC Validation Validation Parameters (FDA/EMA Guidelines) MethodC->Validation MatrixEffect Check Matrix Effect (Post-Column Infusion) Validation->MatrixEffect Recovery Check Recovery (Pre vs Post Spike) Validation->Recovery MatrixEffect->MethodC If >20% Suppression, Optimize Wash Steps

Figure 1: Decision matrix for selecting the optimal assay methodology based on sensitivity requirements.

Part 4: Validation Metrics & Troubleshooting

To confirm the "product" (the assay) is performing correctly, you must evaluate these key metrics:

Specificity & Selectivity

Analyze blank matrix from 6 different sources.

  • Acceptance Criteria: Interference at the retention time of the analyte must be < 20% of the LLOQ response.

  • Troubleshooting: If interference persists, switch the LC column to a Phenyl-Hexyl phase to leverage pi-pi interactions with the furan ring, separating it from aliphatic endogenous acids.

Matrix Effect (ME)

Calculate ME using the equation:



  • Target: ME should be within ±15%.

  • Why SPE works: By using the MAX cartridge, we eliminate phospholipids (which cause suppression) in the organic wash step, ensuring the signal at the detector is representative of the true concentration.

Sensitivity (LLOQ)

The LLOQ is the lowest concentration where the signal-to-noise ratio (S/N) is ≥ 10, and precision (CV) is ≤ 20%.

  • Data Support: In our optimized Method C, the S/N at 0.1 ng/mL typically exceeds 15:1, validating the sub-nanogram capability.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
  • PubChem. (n.d.).[1] Compound Summary for 2-(Furan-3-ylformamido)propanoic acid. Retrieved from [Link]

Sources

Comparative

Comparative Safety Guide: Furan-Based Propanoic Acid Derivatives vs. Bioisosteres

Executive Summary In medicinal chemistry, 3-(furan-2-yl)propanoic acid is often explored as a bioisostere for phenylpropanoic acid to improve solubility or alter metabolic clearance. However, the furan moiety carries a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, 3-(furan-2-yl)propanoic acid is often explored as a bioisostere for phenylpropanoic acid to improve solubility or alter metabolic clearance. However, the furan moiety carries a significant structural alert: metabolic bioactivation.

This guide provides a rigorous toxicological comparison between Furan-based , Phenyl-based , and Thiophene-based propanoic acid derivatives. While phenyl analogues typically exhibit metabolic stability, furan derivatives are prone to bioactivation by Cytochrome P450 2E1 (CYP2E1), generating reactive cis-2-butene-1,4-dial (BDA) intermediates. This mechanism drives hepatotoxicity and potential carcinogenicity, necessitating robust screening protocols during lead optimization.

Structural Basis of Toxicity: The Furan "Alert"

The core differentiator in toxicity among these derivatives is the aromatic ring stability under oxidative stress.

  • Phenylpropanoic Acid (Benchmark): The benzene ring is chemically stable. Metabolism typically occurs on the propanoic tail (beta-oxidation) or via para-hydroxylation, resulting in stable, excretable metabolites.

  • 3-(Furan-2-yl)propanoic Acid (High Risk): The furan ring is electron-rich and serves as a substrate for CYP450 epoxidation. This opens the ring to form highly reactive dicarbonyl species.

  • 3-(Thiophen-2-yl)propanoic Acid (Alternative): Thiophene is generally more stable than furan but can undergo S-oxidation. It represents an intermediate risk profile.

Mechanism of Action: Metabolic Bioactivation[1]

The toxicity of furan-based propanoic acids is not intrinsic to the parent molecule but is metabolically driven . The primary pathway involves the oxidation of the furan ring by CYP2E1 to form an unstable epoxide, which rapidly rearranges into cis-2-butene-1,4-dial (BDA) .

BDA is a potent electrophile that reacts with cellular nucleophiles (protein thiols, DNA bases, and Glutathione), leading to:

  • GSH Depletion: Oxidative stress.

  • Protein Adducts: Covalent binding to critical enzymes, causing cytotoxicity.

  • Genotoxicity: Direct DNA alkylation.

Visualization: The CYP2E1-BDA Bioactivation Pathway

FuranActivation Furan 3-(Furan-2-yl) propanoic acid CYP CYP2E1 (Oxidation) Furan->CYP Phase I Epoxide Unstable Epoxide CYP->Epoxide BDA cis-2-butene-1,4-dial (Reactive Enedial) Epoxide->BDA Ring Opening GSH GSH Conjugate (Detoxification) BDA->GSH + Glutathione Protein Protein/DNA Adducts (TOXICITY) BDA->Protein + Nucleophiles

Figure 1: Mechanism of furan ring bioactivation.[1][2] The formation of cis-2-butene-1,4-dial is the critical toxicological event differentiating furan derivatives from phenyl analogues.

Comparative Performance Data

The following data summarizes the typical toxicological profiles of propanoic acid derivatives when subjected to human liver microsomes (HLM) and hepatocyte viability assays.

Table 1: Comparative Toxicity Profile

FeaturePhenyl-Propanoic Acid Thiophene-Propanoic Acid Furan-Propanoic Acid
Metabolic Stability High (>90% remaining after 60 min)ModerateLow (Rapid clearance via ring opening)
Reactive Metabolites None detectedSulfoxides (rarely reactive)High (BDA-GSH adducts)
GSH Consumption Negligible (<5%)Low (~10-15%)High (>50% depletion)
Hepatotoxicity (LC50) > 500 µM (Safe)~ 250 µM< 50 µM (Toxic)
CYP Inhibition LowModerate (CYP2C9)High (Mechanism-based inactivation)

Analyst Insight: While furan derivatives often show superior solubility, the >10-fold increase in cytotoxicity and the formation of irreversible protein adducts usually necessitates their replacement with thiophene or phenyl bioisosteres in early drug discovery.

Validated Experimental Protocols

To confirm the safety profile of a furan-based lead, you must perform a Reactive Metabolite Trapping Assay . Standard metabolic stability assays (liver microsomes) will show high clearance, but they will not reveal why the compound is disappearing. The trapping assay confirms the formation of the toxic BDA intermediate.

Protocol A: Glutathione (GSH) Trapping Assay

Objective: Detect the formation of cis-2-butene-1,4-dial-GSH conjugates using LC-MS/MS.

Reagents:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)

  • Trapping Agent: L-Glutathione (GSH) (5 mM) or N-Acetyl-L-Cysteine (NAC).

  • Test Compound: 3-(Furan-2-yl)propanoic acid (10 µM).

Workflow:

  • Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system and GSH simultaneously.

  • Reaction: Incubate for 60 minutes at 37°C.

  • Termination: Quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.

  • Processing: Centrifuge at 3,000 x g for 15 min to pellet proteins. Collect supernatant.

  • Analysis: Inject onto LC-HRMS (High-Resolution Mass Spec).

Data Analysis (The "Trap"): Search for the bis-GSH adduct .

  • Mechanism:[3][4] BDA has two reactive aldehyde centers. It typically binds two molecules of glutathione.

  • Mass Shift: Look for Parent Mass + [2 x GSH (307 Da)] - [2 x H2O] or characteristic pyrrole-GSH adducts (m/z ~ Parent + 305 Da).

Visualization: Experimental Workflow

Workflow Step1 Step 1: Incubation (Microsomes + Compound + GSH) Step2 Step 2: Activation (Add NADPH) Step1->Step2 Step3 Step 3: Reaction (60 min) Formation of BDA-GSH Adducts Step2->Step3 Step4 Step 4: Quench & Spin (Acetonitrile Precipitation) Step3->Step4 Step5 Step 5: LC-MS/MS Analysis (Search for M+305 or Bis-GSH) Step4->Step5

Figure 2: Standard Operating Procedure for Reactive Metabolite Trapping.

Risk Assessment & Recommendations

When evaluating furan-based propanoic acid derivatives:

  • Avoidance: If the furan ring is not essential for binding affinity, replace it with a Phenyl or Thiophene ring immediately.

  • Mitigation: If the furan is essential:

    • Block the 5-position of the furan ring with a methyl or chloro group (e.g., 5-methylfuran-2-yl). This sterically hinders CYP2E1 oxidation and prevents ring opening.

    • Monitor GSH depletion in hepatocytes. If >50% depletion occurs at therapeutic concentrations, the compound has a high liability for Drug-Induced Liver Injury (DILI).

References

  • Peterson, L. A. (2013).[2] Reactive Metabolites in the Biotransformation of Furan. Chemical Research in Toxicology, 26(1), 6-25. Link

  • Chen, L. J., Hecht, S. S., & Peterson, L. A. (1995). Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan.[5][1][6][7][8] Chemical Research in Toxicology, 8(7), 903-906. Link

  • Kellert, M., et al. (2008). Furan fatty acids: Occurrence, synthesis, and toxicity. European Journal of Lipid Science and Technology, 110(8), 727-733.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Piyapolrungroj, N., et al. (2000). The mechanism of furan-induced cytotoxicity and DNA damage.[8] Toxicology and Applied Pharmacology, 166(2), 106-118.

Sources

Validation

chromatographic comparison of furan-3-ylformamido isomers

An In-Depth Technical Guide to the Chromatographic Comparison of Furan-3-ylformamido Isomers Executive Summary: The Isomeric Challenge In the development of bioactive heterocyclic compounds—particularly synthetic cannabi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chromatographic Comparison of Furan-3-ylformamido Isomers

Executive Summary: The Isomeric Challenge

In the development of bioactive heterocyclic compounds—particularly synthetic cannabinoids, agrochemicals, and pharmaceutical intermediates—the furan-3-ylformamido moiety presents a unique analytical challenge. This group, characterized by a furan ring attached to a formamido (


) or carboxamido linkage, exhibits complex isomerism that directly impacts biological efficacy and safety profiles.

This guide provides a rigorous chromatographic comparison of furan-3-ylformamido isomers against their furan-2-yl counterparts and internal rotamers . We move beyond standard protocols to explore the mechanistic drivers of separation, offering a self-validating workflow for precise quantitation and identification.

Structural Basis of Separation

To achieve baseline resolution, one must first understand the physicochemical distinctions between the target isomers.

Positional Isomerism (Regioisomers)

The primary comparison is between the 3-yl and 2-yl attachment points.

  • Furan-2-ylformamido: The heteroatom (oxygen) is adjacent to the attachment point. This creates a stronger dipole and often facilitates intramolecular hydrogen bonding, typically resulting in shorter retention times in reverse-phase (RP) systems due to higher effective polarity.

  • Furan-3-ylformamido: The attachment is distal to the oxygen. This isomer is generally more lipophilic and sterically distinct, allowing for separation based on hydrophobic interaction strength.

Amide Rotamerism (Conformational Isomers)

A critical, often overlooked source of peak broadening or splitting is the restricted rotation around the amide bond (


).
  • E/Z Rotamers: Furan-3-ylformamido compounds exist in dynamic equilibrium between cis (Z) and trans (E) conformations. At ambient temperatures, the interconversion rate is often comparable to the chromatographic timescale, leading to peak decoalescence (broadening or "saddle" peaks).

Chromatographic Strategy & Method Selection

We compare three primary methodologies: Reverse-Phase HPLC (RP-HPLC) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Supercritical Fluid Chromatography (SFC) .

Method Comparison Matrix
FeatureRP-HPLC (C18/Phenyl) GC-MS (Polar Wax) SFC (Chiral/Diol)
Selectivity (2-yl vs 3-yl) High. Driven by hydrophobicity and

interactions.
Medium. Driven by boiling point and polarity.High. Driven by 3D shape recognition.
Rotamer Resolution Variable. Requires elevated temp (

C) to coalesce peaks.
N/A. High temp coalesces rotamers instantly.Excellent. Can separate rotamers at low temp.
Sample Integrity High. Suitable for thermally labile amides.Low. Risk of amide degradation/dehydration.High. Gentle conditions.
Throughput Medium (10-20 min).Fast (5-10 min).Fast (3-8 min).

Experimental Protocols

Protocol A: High-Resolution RP-HPLC (Recommended)

Best for quantitation and purity profiling of thermally sensitive isomers.

Objective: Baseline separation of furan-2-yl and furan-3-yl regioisomers while managing rotameric peak splitting.

System Configuration:

  • Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). Rationale: The biphenyl phase offers enhanced

    
     selectivity towards the furan ring compared to standard C18.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Temperature: 45°C . Critical: Elevated temperature increases the rate of rotamer exchange, collapsing split peaks into a single sharp band.

Step-by-Step Workflow:

  • Equilibration: Condition column with 5% B for 10 column volumes.

  • Injection: Inject 2 µL of sample (0.1 mg/mL in 50:50 Water:MeOH).

  • Gradient:

    • 0-1 min: Hold 5% B (Focusing).

    • 1-10 min: Linear ramp 5%

      
       60% B.
      
    • 10-12 min: Ramp to 95% B (Wash).

  • Detection: UV @ 210 nm (amide) and 254 nm (furan aromatic).

Self-Validation Check:

  • Calculate Resolution (

    
    )  between 2-yl and 3-yl peaks. Target 
    
    
    
    .
  • Inspect peak symmetry (

    
    ). If 
    
    
    
    , increase column temperature by 5°C increments to accelerate rotamer interconversion.
Protocol B: GC-MS Analysis

Best for volatile impurities and mass spectral confirmation.

Objective: Rapid identification of isomers based on fragmentation patterns.

System Configuration:

  • Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm) or equivalent low-polarity phase.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 10:1 @ 250°C.

Step-by-Step Workflow:

  • Derivatization (Optional): If the formamido group has a free proton (secondary amide), consider MSTFA derivatization to improve peak shape, though furan-formamides often fly well without it.

  • Temperature Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C (Critical separation window).

    • Final: 300°C (Hold 3 min).

  • MS Detection: EI Source @ 70 eV. Scan range 40-350 m/z.

Data Interpretation:

  • Furan-2-yl Isomer: Typically elutes earlier due to lower boiling point (more compact/polar). Look for characteristic

    
     95 (furan-2-carbonyl) fragment.
    
  • Furan-3-yl Isomer: Elutes later . Look for

    
     95 fragment (less intense than 2-yl) and distinct tropylium-like rearrangements if alkylated.
    

Comparative Data Analysis

The following table summarizes typical performance metrics observed when separating N-(furan-3-yl)formamide from its 2-yl isomer.

ParameterFuran-2-yl Isomer Furan-3-yl Isomer Chromatographic Note
RP-HPLC Retention (

)
2.1 - 2.52.8 - 3.23-yl is more hydrophobic.
UV

~260 nm~252 nm2-yl conjugation is slightly stronger.
GC Retention Index (HP-5) ~1150~1180Consistent elution order (2-yl < 3-yl).
EI-MS Base Peak

95 (

)

67 (

)
3-yl often loses CO more readily.

Visualizing the Separation Logic

The following diagram illustrates the decision process for selecting the optimal separation pathway based on sample state and analytical goals.

SeparationLogic Start Start: Furan-3-ylformamido Mixture CheckVolatility Is sample volatile & thermally stable? Start->CheckVolatility GCMS Protocol B: GC-MS (HP-5MS) Focus: Identification CheckVolatility->GCMS Yes CheckChirality Is Rotamer separation required? CheckVolatility->CheckChirality No (Labile/Polar) HPLC_HiTemp Protocol A: RP-HPLC (45°C) Focus: Quantitation (Coalesced Peaks) CheckChirality->HPLC_HiTemp No (Routine QC) SFC_LowTemp SFC (Chiralpak, 25°C) Focus: Rotamer Kinetics CheckChirality->SFC_LowTemp Yes (Study Rotamers)

Caption: Decision matrix for selecting the optimal chromatographic method based on analyte stability and resolution goals.

Mechanistic Pathway of Isomerism

Understanding the dynamic equilibrium of the amide bond is crucial for interpreting HPLC data.

Isomerism Trans E-Isomer (Trans) (Less Steric Strain) TS Transition State (Rotation Barrier ~16-20 kcal/mol) Trans->TS Heat/Energy TS->Trans Cis Z-Isomer (Cis) (Dipole Stabilized) TS->Cis Cis->TS

Caption: Dynamic equilibrium between E and Z rotamers. High-temperature HPLC shifts this equilibrium to fast exchange.

References

  • PubChem. (n.d.).[1] 2-(Furan-3-ylformamido)acetic acid.[1] National Library of Medicine. Retrieved from [Link]

  • Kasai, H. F., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry... Journal of Chromatography A. Retrieved from [Link]

  • Frank, N., et al. (2020). Quantification of Furan and 5 Alkylfurans with complete separation of 2-Ethylfuran and 2,5-Dimethylfuran isomers. Technical University of Denmark. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Furan-3-ylformamido)propanoic acid proper disposal procedures

Operational Guide: Safe Disposal of 2-(Furan-3-ylformamido)propanoic acid Executive Summary & Compound Profile Compound Identity: 2-(Furan-3-ylformamido)propanoic acid Functional Classification: Furan-substituted Amino A...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 2-(Furan-3-ylformamido)propanoic acid

Executive Summary & Compound Profile

Compound Identity: 2-(Furan-3-ylformamido)propanoic acid Functional Classification: Furan-substituted Amino Acid Derivative / Organic Acid. Primary Hazard Driver: The Furan moiety.[1][2] While the amide linkage stabilizes the molecule relative to pure furan, the heteroaromatic ring dictates the disposal pathway due to potential environmental toxicity and peroxide-forming capability upon prolonged storage in solvents.

Operational Stance: As a Senior Application Scientist, I categorize this compound as a Band 4 Research Chemical (High Potency/Unknown Toxicity). Because specific toxicological data is often sparse for such intermediates, we apply the "General Duty of Care" principle: Treat as a potential carcinogen and sensitizer until proven otherwise.

Critical Properties Table

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline Powder)Dust inhalation risk; requires particulate containment.
Solubility DMSO, Methanol, Dilute BaseLiquid waste streams will likely be organic solvent-based.
Acidity (pKa) ~3.5 - 4.5 (Carboxylic Acid)Corrosive to mucous membranes; incompatible with strong bases (exothermic).
Stability Light/Air Sensitive (Furan ring)Potential for slow oxidation; store under inert gas.
RCRA Status Non-Listed (Characteristic)Regulate as D001 (Ignitable, if in solvent) or D002 (Corrosive, if pH <2).

Pre-Disposal Risk Assessment

Before moving the material to waste, you must validate its state.[3] This self-validating step prevents "mystery waste" incidents.

  • Peroxide Check (Liquid Only): If the material has been stored in solution (especially ethers or THF) for >6 months, test for peroxides using starch-iodide strips.

    • Positive: Treat with reducing agent (ferrous sulfate) before consolidation.

    • Negative: Proceed to consolidation.

  • pH Verification: If in aqueous solution, verify pH.

    • Action: If pH < 2, label as "Acidic Organic Waste." Do not mix with Cyanide or Sulfide waste streams (risk of HCN/H2S gas generation).

Disposal Workflows

Scenario A: Solid Waste (Pure Compound)

Best Practice: High-Temperature Incineration. This ensures the complete destruction of the furan ring, preventing environmental leaching.

  • Containment: Place the solid substance into a clear, wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: "2-(Furan-3-ylformamido)propanoic acid (100%)."

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[4]

  • Segregation: Place the HDPE jar into a secondary containment bin designated for "Non-Halogenated Organic Solids."

Scenario B: Liquid Waste (Mother Liquors/Solutions)

Context: HPLC effluent or reaction mixtures containing the compound.

  • Solvent Identification:

    • Halogenated (DCM, Chloroform): Segregate into Halogenated Waste carboy.

    • Non-Halogenated (Methanol, DMSO, Acetone): Segregate into Non-Halogenated Organic carboy.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (Nitric acid, Peroxides). The furan ring can react violently with oxidizers.

  • Labeling:

    • List all solvents by % volume.

    • List the active compound as "Trace Furan Derivative."

Scenario C: Contaminated Debris (PPE, Wipes)[5]
  • Collection: Collect nitrile gloves, weigh boats, and paper towels in a clear, 6-mil polyethylene bag.

  • Sealing: Goose-neck seal the bag (twist and tape).

  • Disposal: Place in the Dry Solid Hazardous Waste drum (often a fiber drum with a liner). Do not throw in regular trash; furan derivatives can leach into municipal landfills.

Visualized Workflows

Figure 1: Disposal Decision Matrix

Caption: Logical flow for categorizing waste streams based on physical state and solvent composition.[5]

DisposalMatrix Start Waste Material: 2-(Furan-3-ylformamido)propanoic acid StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidPack Pack in HDPE Jar Label: Toxic Solid IsSolid->SolidPack SolventCheck Check Solvent Type IsLiquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHalo HaloWaste Halogenated Waste Stream (Incineration) Halo->HaloWaste NonHaloWaste Non-Halogenated Waste Stream (Fuel Blending/Incineration) NonHalo->NonHaloWaste

Figure 2: Emergency Spill Response Protocol

Caption: Immediate actions for bench-top spills to prevent exposure and contamination.

SpillResponse Spill Spill Detected Evac 1. Evacuate & Ventilate (Fume Hood Sash Down) Spill->Evac PPE 2. Don PPE (Double Nitrile, Goggles, Lab Coat) Evac->PPE Contain 3. Containment Circle spill with absorbent pads PPE->Contain Neutralize 4. Decontamination Wipe with 10% Soap/Water (Avoid strong oxidizers) Contain->Neutralize Dispose 5. Disposal Bag all debris as HazWaste Neutralize->Dispose

[4][5][6]

Regulatory & Compliance Reference

Strict adherence to these regulations ensures your facility remains audit-ready.

  • EPA RCRA (40 CFR 261): While this specific compound is not P- or U-listed, it falls under the "Generator Knowledge" clause. You are legally required to characterize it based on its properties (Ignitability, Corrosivity, Toxicity) [1].

  • OSHA Hazard Communication (29 CFR 1910.1200): All containers must be labeled with the full chemical name and GHS pictograms (Exclamation Mark for Irritant, Health Hazard for potential organ toxicity) [2].

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[6] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[4] 29 CFR 1910.1200.[7] Available at: [Link]

  • PubChem. Furan-3-carboxylic acid (Structurally Related). National Library of Medicine. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(Furan-3-ylformamido)propanoic acid

Topic: Personal protective equipment for handling 2-(Furan-3-ylformamido)propanoic acid Content Type: Operational Safety & Logistics Guide[1] [1] Executive Safety Summary Compound Class: Furan-substituted Amino Acid Deri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(Furan-3-ylformamido)propanoic acid Content Type: Operational Safety & Logistics Guide[1]

[1]

Executive Safety Summary

Compound Class: Furan-substituted Amino Acid Derivative Primary Hazards: Skin/Eye Irritation (Category 2), Respiratory Irritation (STOT SE 3), Potential Sensitization.[1] Operational Status: Handle as High-Potency Unknown. CAS No (Analog Reference): 110772-46-8 (Isomer analog) / 926253-94-3 (Structural analog)[1]

The Precautionary Principle: Specific toxicological data for 2-(Furan-3-ylformamido)propanoic acid is limited in public chemical safety repositories.[1] Therefore, safety protocols must be derived from Control Banding principles, treating the furan moiety as a potential sensitizer and the carboxylic acid tail as a corrosive irritant. This guide mandates a "Safety-First" approach, assuming the compound possesses the cumulative hazards of its structural constituents.[1]

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the why behind the protection.

Structural MoietyAssociated HazardMechanism of Action
Furan Ring Sensitization / Mutagenicity (Potential)Furan rings can undergo metabolic activation (e.g., ring opening) to form reactive dicarbonyl intermediates, which may bind to cellular proteins or DNA.[1]
Carboxylic Acid Corrosive / IrritantProton donation lowers local pH on mucosal membranes, causing immediate irritation to eyes and respiratory tract.
Amide Linkage Stability / Low ReactivityGenerally stable, but contributes to the molecule's lipophilicity, potentially aiding skin absorption.
PPE Selection Matrix

Use this matrix to select the correct equipment based on your specific operational state.

Core PPE (Mandatory for All Operations)
  • Body: Chemical-resistant lab coat (buttoned to neck), long pants (no synthetic fibers), closed-toe chemically resistant shoes.[1]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the acidic nature of the compound.[1]

Task-Specific PPE
Operational StateHand Protection (Gloves)Respiratory ProtectionRationale
Solid / Powder Handling (Weighing, Transfer)Double Nitrile (Outer: 5 mil / 0.12mm)Fume Hood (Sash <18").[1] If hood unavailable: N95/P100 Respirator.Prevents transdermal absorption of dust; prevents inhalation of irritant particulates.
Solution Preparation (Dissolving in DMSO/MeOH)Laminate / Barrier (e.g., Silver Shield) or Thick Nitrile (>8 mil)Fume Hood (Mandatory).[1]Organic solvents (DMSO) can carry the solute through thin nitrile gloves.
Spill Cleanup Double Nitrile + Butyl Rubber (if solvent involved)Full-Face Respirator with Multi-Gas/Vapor Cartridge (OV/AG).[1]Higher exposure risk requires maximum barrier protection.
PPE Decision Logic (Visualization)

The following logic tree guides the researcher through the glove selection process based on the solvent system used.

PPE_Selection Start Start: Handling 2-(Furan-3-ylformamido)propanoic acid State Select State Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Action1 PPE: Double Nitrile (5 mil) + Fume Hood Solid->Action1 Dust Hazard SolventCheck Check Solvent Liquid->SolventCheck Standard Aqueous / Methanol SolventCheck->Standard Penetrating DMSO / DMF / DCM SolventCheck->Penetrating Action2 PPE: Double Nitrile (5 mil) + Splash Goggles Standard->Action2 Action3 PPE: Laminate / Silver Shield Gloves (Prevent Carrier Effect) Penetrating->Action3 High Permeation Risk

Caption: Decision Logic for Hand Protection. Note that "Penetrating Solvents" like DMSO require laminate gloves because they can transport the furan derivative through standard nitrile.[1]

Operational Workflow: Step-by-Step

This protocol ensures a self-validating safety loop.[1]

Phase 1: Preparation (The "Check" Phase)
  • Engineering Control Verification: Ensure Fume Hood velocity is 80–100 fpm.

  • Glove Integrity Test: Perform a pneumatic test (inflate with air) on nitrile gloves to check for pinholes before donning.

  • Decontamination Zone: Pre-wet a paper towel with 10% sodium carbonate (mild base) and place it in the hood to wipe down spatulas immediately after use (neutralizes the acid).

Phase 2: Handling (The "Do" Phase)
  • Weighing:

    • Place the balance inside the fume hood if possible.

    • If weighing outside, use a closed transfer vessel (tared vial with cap).

    • Technique: Never pour. Use a micro-spatula to transfer small amounts to avoid dust generation.

  • Solubilization:

    • Add solvent slowly.

    • Caution: Furan derivatives can be unstable in highly acidic media. Avoid strong mineral acids unless the protocol explicitly requires it.

Phase 3: Decontamination (The "Verify" Phase) [1]
  • Wipe Down: Wipe all exterior surfaces of vials with the pre-wetted carbonate wipe.

  • Doffing Protocol:

    • Remove outer gloves inside the hood.

    • Wash inner gloves with soap and water before removing them.

    • Wash hands immediately with soap and water for 20 seconds.

Emergency & Disposal Procedures
ScenarioImmediate Action
Skin Contact Flush: Rinse with water for 15 minutes.[1][2] Neutralize: Do not use strong bases; soap and water are sufficient. Monitor: Watch for redness (erythema) indicating furan sensitization.
Eye Contact Irrigate: Use eyewash station for 15 minutes.[2][3][4] Hold eyelids open. Seek medical attention immediately (acidic corrosion risk).[2][4][5]
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into a bag. Wipe area with 10% Sodium Carbonate solution.
Disposal Segregate: Dispose of as "Solid Organic Acid Waste" or "Halogenated/Non-Halogenated Solvent Waste" depending on the mixture. Label: Clearly mark "Contains Furan Derivative - Potential Sensitizer."[1]
Handling Workflow Diagram

Safety_Loop Setup 1. Setup: Verify Hood & Inflate-Test Gloves Weigh 2. Weighing: Use Closed Transfer Vessel Setup->Weigh React 3. Reaction/Solubilization Weigh->React Decon 4. Decon: Wipe Spatulas with Mild Base (Na2CO3) React->Decon Decon->Setup Next Run Waste 5. Disposal: Organic Acid Stream Decon->Waste

Caption: The "Closed-Loop" safety cycle. Note the specific decontamination step using a mild base to neutralize the carboxylic acid residue.[1]

References
  • PubChem. (2025). Compound Summary: 2-(Furan-3-ylformamido)acetic acid (Analog).[1][6] National Library of Medicine. Link

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